Product packaging for 6-Methyl-2,4-pyrimidinediamine(Cat. No.:CAS No. 1791-73-7)

6-Methyl-2,4-pyrimidinediamine

Cat. No.: B156686
CAS No.: 1791-73-7
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHQNVDSHUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902889
Record name NoName_3465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791-73-7
Record name 1791-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its pyrimidine core is a key structural motif found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis and purification protocols, and its emerging pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and utilization of this promising scaffold.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.

Chemical Properties
PropertyValueReference
IUPAC Name 6-Methylpyrimidine-2,4-diamine
Synonyms 2,4-Diamino-6-methylpyrimidine
CAS Number 179-73-7[1]
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
Canonical SMILES CC1=CC(=NC(=N1)N)N
Physical Properties
PropertyValueReference
Melting Point 199-202 °C[2]
Boiling Point Decomposes at high temperatures[2]
Solubility Soluble in water, more soluble in organic solvents like ethanol and methanol.[3]
pKa Not explicitly found for this specific compound. Related diaminopyrimidines have pKa values influenced by the amino groups.
Appearance White to off-white crystalline powder[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ammonolysis of 2,4-dichloro-6-methylpyrimidine. The following protocol is a generalized procedure based on established chemical principles.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Ammonia (aqueous or in a sealed tube with an alcoholic solvent)

  • Ethanol (or other suitable solvent)

  • Reaction vessel (e.g., sealed tube or autoclave)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-dichloro-6-methylpyrimidine in a minimal amount of ethanol.

  • Add a significant excess of aqueous ammonia to the solution. The reaction can also be performed in a sealed tube with ethanolic ammonia.

  • Seal the reaction vessel and heat the mixture with stirring. The reaction temperature and duration will depend on the specific conditions and scale but is typically in the range of 100-150°C for several hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine Ammonolysis Ammonolysis 2,4-Dichloro-6-methylpyrimidine->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis Cooling Cooling Ammonolysis->Cooling Filtration/Concentration Filtration/Concentration Cooling->Filtration/Concentration Recrystallization Recrystallization Filtration/Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[4]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)[5]

  • Ice bath

Procedure:

  • Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

  • To maximize the yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.[7] The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Pharmacological Properties and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine have demonstrated a broad range of biological activities, including anti-proliferative and anti-parasitic effects.

Anti-proliferative Activity

Diaminopyrimidine derivatives have been investigated as potent inhibitors of various kinases involved in cancer cell proliferation. One key target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in tumor development.[8] Inhibition of FAK can disrupt downstream signaling pathways, including the AKT and ERK pathways, leading to reduced cell proliferation.[8] The general mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity.

FAK_Inhibition_Pathway Diaminopyrimidine Diaminopyrimidine FAK FAK Diaminopyrimidine->FAK Inhibits AKT AKT FAK->AKT Activates ERK ERK FAK->ERK Activates Cell Proliferation Cell Proliferation AKT->Cell Proliferation Promotes ERK->Cell Proliferation Promotes

Caption: Simplified pathway of FAK inhibition by diaminopyrimidines.

Anti-parasitic Activity: Chagas Disease

A series of 2,4-diamino-6-methylpyrimidines have been identified as having potential for the treatment of Chagas' disease, which is caused by the parasite Trypanosoma cruzi.[9] The mechanism of action for these compounds appears to be cytocidal, meaning they directly kill the parasite.[9] Interestingly, this activity is not mediated through the inhibition of the parasite's sterol biosynthesis enzyme, TcCYP51, which is a common target for anti-fungal and some anti-parasitic drugs.[9] The exact molecular target within the parasite remains an active area of research, but it is known that these compounds are effective against the intracellular amastigote form of the parasite.[10] The primary mechanism of action for many anti-trypanosomal drugs involves the alteration of oxidative metabolism within the parasite.[11]

Chagas_Disease_MOA 2,4-Diamino-6-methylpyrimidine 2,4-Diamino-6-methylpyrimidine Trypanosoma cruzi Trypanosoma cruzi 2,4-Diamino-6-methylpyrimidine->Trypanosoma cruzi Cytocidal Effect Cytocidal Effect Trypanosoma cruzi->Cytocidal Effect Induces Parasite Death Parasite Death Cytocidal Effect->Parasite Death

Caption: Proposed mechanism of action against Trypanosoma cruzi.

Conclusion

This compound is a versatile chemical entity with a promising future in drug discovery and development. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive scaffold for further investigation. This technical guide has provided a foundational understanding of its core properties, synthesis, and pharmacological potential. Continued research into the specific mechanisms of action and structure-activity relationships of this compound and its analogues is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 6-Methyl-2,4-pyrimidinediamine (CAS No. 179-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in nucleic acids and is prevalent in a vast array of biologically active molecules.[1][2][3] This technical guide provides a comprehensive overview of this compound (CAS No. 179-73-7), consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. The information presented is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and related scientific disciplines.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. While a comprehensive experimental dataset for this specific molecule is not consolidated in a single source, the following tables summarize available data and representative spectral information for the core pyrimidine structure.

Physicochemical Properties

Quantitative data for this compound is summarized below. This information is critical for handling, formulation, and experimental design.

PropertyValueSource
CAS Number 179-73-7[4]
Molecular Formula C₅H₈N₄Derived
Molecular Weight 124.15 g/mol Derived
Appearance Solid or liquid[4]
Purity >95% (Typical)[4]
Storage Store in a sealed, air-resistant container[4]
Representative Spectroscopic Data

The following table presents characteristic spectral data for closely related 6-methyl-pyrimidine derivatives. These values provide a reference for the structural elucidation and characterization of the this compound core.

Spectroscopic TechniqueCharacteristic Peaks / ShiftsSource (Analogous Compounds)
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~9.2 (brs, NH), ~7.7 (brs, NH), ~5.1-5.5 (s, CH-pyrim.), ~2.2-2.3 (s, 3H, CH₃)[5][6]
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~165 (C=N), ~152 (C=N), ~148 (C-CH₃), ~99 (CH-pyrim.), ~18 (CH₃)[5][6]
FT-IR (KBr)ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2970 (C-H stretch), ~1640-1590 (C=N, C=C stretch)[5][7][8]
Mass Spectrometry (MS) m/z: 124 (M⁺)Calculated

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through established heterocyclic chemistry routes. A common and efficient method involves the nucleophilic substitution of a halogenated pyrimidine precursor.

General Synthetic Pathway

The preparation of 2,4-diaminopyrimidine derivatives often starts from commercially available materials like 2-amino-4-chloro-6-methylpyrimidine.[9] This intermediate allows for the introduction of various amine functionalities. A plausible and direct synthesis route for the parent compound involves the reaction of 4-amino-6-chloro-2-methylpyrimidine with ammonia or a protected ammonia equivalent, though the most common literature syntheses focus on creating more complex derivatives.

A highly relevant and documented procedure is the synthesis of the key intermediate, 2,4-diamino-6-chloropyrimidine, from its corresponding 6-hydroxypyrimidine precursor. This intermediate is then used to synthesize a wide range of derivatives.

Synthetic Pathway for 2,4-Diamino-6-Substituted Pyrimidines start 2,4-Diamino-6-hydroxypyrimidine intermediate 2,4-Diamino-6-chloropyrimidine start->intermediate  POCl₃, 97 °C   target 6-Substituted-2,4-pyrimidinediamine (e.g., this compound) intermediate->target  Nucleophile (e.g., R-NH₂)  NaH, DMSO, 90 °C  

Caption: General synthetic route for 6-substituted 2,4-diaminopyrimidines.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)

This protocol is adapted from a documented procedure for the synthesis of a key precursor used to generate a library of 2,4-diaminopyrimidine derivatives.[10]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃, 9 mL)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Chlorination: Stir the mixture at 97 °C for 17 hours under a fume hood.

  • Quenching and Hydrolysis: After cooling, slowly and carefully add the reaction solution to a beaker of ice water. Stir this aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl₃.

  • Neutralization and Extraction: Cool the solution and adjust the pH to 8 using a NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 2,4-diamino-6-chloropyrimidine, can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification step step process process output output A 1. Add 2,4-Diamino-6-hydroxypyrimidine to POCl₃ B 2. Heat at 97 °C for 17h A->B C 3. Quench with ice water & Hydrolyze at 90 °C B->C D 4. Neutralize to pH 8 (NaOH) C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G Final Product: 2,4-Diamino-6-chloropyrimidine F->G Purify

Caption: Step-by-step workflow for the synthesis of the key intermediate.

Biological Activity and Applications in Drug Development

The this compound scaffold is a component of numerous molecules with a wide spectrum of biological activities. This versatility has made it a "privileged scaffold" in medicinal chemistry.[3][11]

Antimicrobial and Antiparasitic Activity
  • Chagas' Disease: A series of 2,4-diamino-6-methylpyrimidines were identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[12] These compounds were found to be cytocidal and suitable for further optimization into clinical candidates.[12]

  • Antibacterial and Antifungal: Pyrimidine derivatives, in general, exhibit a wide range of antimicrobial activities.[13] The synthetic versatility of the pyrimidine core allows for the generation of structurally diverse compounds that can be optimized to target various bacterial and fungal pathogens.[3][13]

Anticancer Activity via Kinase Inhibition

Many pyrimidine-based molecules function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

  • Receptor Tyrosine Kinase (RTK) Inhibition: N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multi-targeted RTK inhibitors.[14] They target key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by VEGFR and EGFR.[14] Inhibition of these pathways can prevent the growth and metastasis of solid tumors.[14]

RTK Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) pathway Downstream Signaling Cascade (e.g., Ras-Raf-MAPK) receptor->pathway ATP blocked Pathway Blocked inhibitor Pyrimidine Inhibitor (e.g., this compound derivative) inhibitor->receptor Binds to ATP pocket response Cellular Response: - Proliferation - Angiogenesis - Survival pathway->response

Caption: Conceptual diagram of RTK signaling inhibition by a pyrimidine drug.

Other Applications
  • Cognitive Disorders: Derivatives incorporating the pyrimidine structure have been developed as selective PDE9A inhibitors for potential use in treating cognitive disorders.[15] These compounds can elevate cGMP levels in the brain, showing pro-cognitive activity in rodent models.[15]

  • Cosmetic and Pharmaceutical Formulations: Certain derivatives of 6-methyl-pyrimidine-2,4-diamine are patented for use as basic neutralizing agents or as preservatives in cosmetic and pharmaceutical compositions.[9]

  • Agrochemicals: Some synthesized 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown a pronounced stimulating effect on plant growth.[6]

Conclusion

This compound (CAS 179-73-7) is a valuable heterocyclic compound. As a member of the broader pyrimidine family, its core structure is integral to a multitude of compounds with significant pharmacological and industrial applications. Its synthetic accessibility and the diverse biological activities of its derivatives—ranging from antiparasitic and anticancer to CNS-active agents—underscore its importance as a scaffold in modern drug discovery and development. This guide provides core technical data and protocols to facilitate further research and application of this versatile chemical entity.

References

The Multifaceted Mechanisms of Action of 6-Methyl-2,4-pyrimidinediamine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold, with a methyl group at the 6-position, represents a privileged structure in medicinal chemistry. This core is the foundation for a multitude of derivatives exhibiting a wide range of biological activities. The mechanism of action is highly dependent on the substitutions at other positions of the pyrimidine ring, leading to compounds with potent antiproliferative, antiparasitic, and kinase-inhibitory effects. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical class, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Dihydrofolate Reductase (DHFR) Inhibition: The Classical Mechanism

A primary and extensively studied mechanism of action for 2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[1][5] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which explains their efficacy as anticancer and antimicrobial agents.[4]

The 2,4-diaminopyrimidine moiety mimics the binding of the natural substrate, dihydrofolate, in the active site of the DHFR enzyme.[6] Non-classical, lipid-soluble DHFR inhibitors containing this scaffold can passively diffuse through cell membranes, offering an advantage over classical inhibitors that require active transport and can be susceptible to resistance mechanisms.[7]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate synthesis pathway and the point of inhibition by 2,4-diaminopyrimidine derivatives.

DHFR_Pathway cluster_folate Folate Metabolism cluster_inhibitor Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines TS Thymidylate Synthase (TS) THF->TS as cofactor NADPH NADPH NADPH->DHFR NADP NADP+ dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF DHFR->NADP TS->dTMP Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->DHFR Inhibition

Caption: Folate synthesis pathway and the site of DHFR inhibition.
Quantitative Data: DHFR Inhibition by 2,4-Diaminopyrimidine Derivatives

The following table summarizes the inhibitory activity of various 2,4-diaminopyrimidine derivatives against DHFR from different species. It is important to note that the substitution pattern on the pyrimidine ring significantly influences potency and selectivity.

Compound ClassTarget EnzymeIC50 / KiReference
6-Alkyl-2,4-diaminopyrimidinesBacillus anthracis DHFRMIC: 0.125-8 µg/mL[8]
6-Alkyl-2,4-diaminopyrimidinesStaphylococcus aureus DHFRMIC: 0.125-8 µg/mL[8]
5-(2'-arylpropargyl)-6-ethyl-2,4-diaminopyrimidineHuman DHFRIC50: 57 nM[7]
5-Arylthio-6-methylthieno[2,3-d]pyrimidin-4-oneHuman DHFRIC50: 2.2 µM

Antiparasitic Activity: Targeting Trypanosoma cruzi

A significant area of research for 2,4-diamino-6-methylpyrimidine derivatives is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[9] These compounds have demonstrated cytocidal activity against the intracellular amastigote form of the parasite, which is the replicative stage in the mammalian host and the primary target for drug therapy.[10] The mechanism of action has been shown to be distinct from the inhibition of the common antiparasitic target, sterol 14α-demethylase (CYP51).[10] While the precise molecular target is still under investigation, some studies suggest that 2,4-diaminopyrimidines can target kinases within the parasite, such as mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs).

Trypanosoma cruzi Life Cycle and Point of Intervention

The diagram below outlines the life cycle of Trypanosoma cruzi and highlights the intracellular amastigote stage, which is susceptible to 2,4-diaminopyrimidine derivatives.

T_cruzi_Lifecycle cluster_vector Triatomine Vector cluster_host Mammalian Host cluster_drug Intervention Trypomastigote_vector Trypomastigote (in blood meal) Epimastigote Epimastigote (in midgut) Trypomastigote_vector->Epimastigote differentiates Metacyclic Metacyclic Trypomastigote (in hindgut) Epimastigote->Metacyclic multiplies and differentiates HostCell Host Cell Metacyclic->HostCell infects Amastigote Amastigote (intracellular, replicative) HostCell->Amastigote transforms to Amastigote->Amastigote multiplication by binary fission Trypomastigote_host Trypomastigote (in bloodstream) Amastigote->Trypomastigote_host transforms to Trypomastigote_host->Trypomastigote_vector taken up by vector Trypomastigote_host->HostCell infects other cells Drug 2,4-Diamino-6-methylpyrimidine Derivative Drug->Amastigote Cytocidal Effect

Caption: Trypanosoma cruzi life cycle and the therapeutic target stage.

Kinase Inhibition: A Modern Therapeutic Avenue

More recently, the 2,4-diaminopyrimidine scaffold has been identified as a potent hinge-binding motif for various protein kinases, making it a valuable core for the development of targeted cancer therapies and treatments for inflammatory diseases.[11][12][13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[14][15] Derivatives of 2,4-diaminopyrimidine have been developed to selectively inhibit kinases such as p21-activated kinase 4 (PAK4) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[11][12][13]

Signaling Pathway: p21-activated Kinase 4 (PAK4)

PAK4 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell proliferation, and survival.[14][15] Its overexpression is linked to the progression of several cancers.[16] 2,4-diaminopyrimidine-based inhibitors have been shown to suppress cancer cell migration and invasion by downregulating the PAK4/LIMK1/cofilin signaling pathway.[16]

PAK4_Signaling cluster_upstream Upstream Activators cluster_pathway PAK4 Signaling Cascade cluster_inhibitor Inhibition Cdc42_GTP Cdc42-GTP PAK4 PAK4 Cdc42_GTP->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates Cofilin Cofilin LIMK1->Cofilin phosphorylates & inactivates Actin Actin Polymerization Cofilin->Actin promotes depolymerization Cytoskeleton Cytoskeletal Reorganization Actin->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor 2,4-Diaminopyrimidine PAK4 Inhibitor Inhibitor->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway in cell migration.
Quantitative Data: Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives

The table below presents the inhibitory potency of representative 2,4-diaminopyrimidine-based kinase inhibitors.

Compound ClassTarget KinaseIC50 / KiReference
5-Aryl-2,4-diaminopyrimidinesIRAK4IC50 < 0.2 µM (cell-based)[13]
2,4-diaminopyrimidine derivativesPAK4IC50: 5.9 nM, 18.4 nM[11]
2,4-diaminopyrimidine with indolePAK4Ki: 0.182 µM[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of 6-methyl-2,4-pyrimidinediamine and its derivatives are provided below.

Experimental Workflow for Inhibitor Analysis

The general workflow for identifying and characterizing inhibitors based on the 2,4-diaminopyrimidine scaffold is depicted below.

Experimental_Workflow start Compound Synthesis/ Library Screening biochem_assay Biochemical Assay (e.g., DHFR, Kinase) start->biochem_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity, Antiparasitic) start->cell_assay dose_response Dose-Response & IC50/Ki Determination biochem_assay->dose_response cell_assay->dose_response mechanism_study Mechanism of Action Studies (e.g., Cell Cycle, Pathway Analysis) dose_response->mechanism_study lead_opt Lead Optimization mechanism_study->lead_opt

Caption: General experimental workflow for inhibitor discovery.
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), by monitoring the decrease in NADPH absorbance at 340 nm.[6]

  • Materials:

    • Recombinant human or microbial DHFR enzyme

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • Dihydrofolate (DHF)

    • NADPH

    • Test compound (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compound in DHFR Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add assay buffer, NADPH solution, and the test compound dilution (or vehicle control).

    • Add the DHFR enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the DHF substrate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Anti-Trypanosomal (T. cruzi) Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi using a high-content imaging approach with fluorescently labeled parasites.

  • Materials:

    • Host cells (e.g., Vero or L6 cells)

    • T. cruzi strain expressing a fluorescent protein (e.g., tdTomato)

    • Culture medium (e.g., DMEM with 2% FBS)

    • Test compound and positive control (e.g., Benznidazole)

    • 96- or 384-well black, clear-bottom imaging plates

    • Fixative (e.g., 4% paraformaldehyde)

    • Nuclear stain (e.g., Hoechst 33342)

    • High-content imaging system

  • Procedure:

    • Seed host cells into the imaging plates and allow them to adhere overnight.

    • Infect the host cell monolayer with metacyclic trypomastigotes at a defined multiplicity of infection (MOI).

    • After 2-4 hours of incubation, wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.

    • Incubate the plates for 72-120 hours to allow for amastigote replication.

    • Fix the cells with paraformaldehyde and stain the nuclei with Hoechst.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the number of intracellular amastigotes (fluorescent objects) per host cell nucleus.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19][20][21][22]

  • Materials:

    • Mammalian cell line of interest

    • Complete culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well tissue culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the culture medium.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

The Diverse Biological Activities of 6-Methyl-2,4-pyrimidinediamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-2,4-pyrimidinediamine core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents. While the parent molecule itself has limited reported biological activity, its derivatives have demonstrated significant potential across multiple disease areas. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antiprotozoal, antidiabetic, antihyperlipidemic, and antitubercular properties. This document adheres to stringent data presentation and visualization standards to facilitate research and development efforts.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 7 (CDK7) and various Receptor Tyrosine Kinases (RTKs).

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

A series of 2,4-diaminopyrimidine derivatives, including those with a 6-methyl substituent, have been identified as potent and selective inhibitors of CDK7.[1][2] CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data for CDK7 Inhibition

Compound IDModification on this compound CoreTargetIC50 (nM)Cell LineReference
22 Complex substitutions at 2- and 4-amino positionsCDK77.21MV4-11[1]
THZ1 (Reference Compound)CDK76.91-[1]
BTX-A51 (Starting Compound)CDK7272.30-[1]

Signaling Pathway

The inhibition of CDK7 by these derivatives disrupts the phosphorylation of RNA polymerase II, leading to a halt in transcription, and prevents the activation of other CDKs, thereby causing cell cycle arrest, primarily at the G1/S phase.

CDK7_Pathway CDK7_Inhibitor This compound Derivative (e.g., Compound 22) CDK7 CDK7/ Cyclin H/ MAT1 CDK7_Inhibitor->CDK7 Inhibition CellCycle G1/S Phase Progression CDK7_Inhibitor->CellCycle Arrest Apoptosis Apoptosis CDK7_Inhibitor->Apoptosis RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylates CDK2 CDK2 CDK7->CDK2 Phosphorylates (Activates) Transcription Transcription Initiation RNAPII->Transcription CDK2->CellCycle

Inhibition of the CDK7 signaling pathway.
Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of 2,4-diaminopyrimidine have also been developed as multi-targeted RTK inhibitors.[3] These compounds can simultaneously block the signaling of several RTKs, such as Anaplastic Lymphoma Kinase (ALK), which is a key driver in certain cancers. Dual inhibition of ALK and other enzymes like Histone Deacetylases (HDACs) has shown synergistic effects in cancer cell lines.

Quantitative Data for ALK and HDAC Inhibition

Compound IDTargetIC50 (nM)Reference
10f ALK2.1[3]
HDAC17.9[3]
ALKL1196M (Crizotinib-resistant)1.7[3]
ALKG1202R (Ceritinib-resistant)0.4[3]
12a ALKwt9.5[4]
HDAC11450[4]

Signaling Pathway

RTK inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK) Ligand->RTK RTK->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RTK_Inhibitor 2,4-Pyrimidinediamine Derivative RTK_Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Antiprotozoal Activity against Trypanosoma cruzi

A series of 2,4-diamino-6-methylpyrimidines has been identified as a promising starting point for the development of new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. These compounds have shown cytocidal activity against the intracellular amastigote form of the parasite.

Quantitative Data for Anti-Trypanosomal Activity

Compound ClassTarget OrganismActivity MetricValueReference
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido DerivativesTrypanosoma bruceiIC5049 µM[5]
Various Antitrypanosomal DrugsTrypanosoma bruceiEC502.5 nM - 15 µM[6]

Antidiabetic and Antihyperlipidemic Activities

Antidiabetic Activity

Pyrimidine derivatives have been investigated for their potential as antidiabetic agents, with mechanisms including the inhibition of α-glucosidase and α-amylase, enzymes responsible for the digestion of carbohydrates.[7][8] By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia.

Quantitative Data for α-Glucosidase Inhibition

Compound ClassTarget EnzymeIC50Reference
Dihydropyrimidinone Derivative (Compound A)α-glucosidase1.02 µg/ml[7]
2,4,6-Triaryl Pyrimidine Derivative (4d)α-glucosidase168.9 ± 6.7 µM[9]
2,4,6-Triaryl Pyrimidine Derivative (4f)α-glucosidase228.4 ± 8.4 µM[9]
Acarbose (Reference Drug)α-glucosidase750.0 ± 5.0 µM[9]
Antihyperlipidemic Activity

Certain derivatives of 6-methyl-pyrimidine have demonstrated potent hypolipidemic activity in animal models.[10] These compounds can reduce the levels of total cholesterol and triglycerides.

Quantitative Data for Antihyperlipidemic Activity

CompoundAnimal ModelDoseEffectReference
6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acidRodents20 mg/kg/dayPotent hypolipidemic agent[10]
Phenolic derivatives (4a and 6a)In silico (HMG CoA reductase)-Binding energies of -8.3 and -7.9 kcal/mol[11]

Antitubercular Activity

The 2,4-diaminopyrimidine core is also a feature of compounds with activity against Mycobacterium tuberculosis. These derivatives often target essential enzymes in the mycobacterial folate pathway.

Quantitative Data for Antitubercular Activity

Compound ClassTarget OrganismMIC (µM)Reference
Imidazo[2,1-b][12][13][14]thiadiazole derivative (5s)M. tuberculosis H37Rv6.03[15]
Pyrimidine derivatives (22-25)M. tuberculosis H37Rv12.5[16]

Note: The data presented is for pyrimidine derivatives with antitubercular activity. Specific MIC values for this compound derivatives were not available in the searched literature.

Experimental Protocols

In Vitro Kinase Assay (General Protocol for CDK7 and RTKs)

This protocol outlines a general method for determining the inhibitory activity of test compounds against a specific kinase.

Workflow Diagram

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound Dilutions B Add Test Compound and Kinase to 96-well plate A->B C Initiate reaction with ATP/Substrate mix B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Read Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (Calculate IC50) F->G

General workflow for an in vitro kinase assay.

Methodology

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the target kinase (e.g., CDK7/Cyclin H/MAT1 complex or ALK) and its specific substrate in the kinase assay buffer. Prepare an ATP solution at a concentration close to its Km value for the kinase.

  • Reaction Setup: In a 96-well plate, add the diluted test compound and the kinase enzyme. Allow for a pre-incubation period if necessary.

  • Initiation: Start the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is done by first depleting the remaining ATP, then converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17][18]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the induction of apoptosis by the test compounds.

Methodology

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12][13]

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This assay determines the effect of the compounds on cell cycle progression.

Methodology

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[19][20]

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of a lead compound.

Methodology

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound at various doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).[21][22]

Trypanosoma cruzi Amastigote Growth Inhibition Assay

This assay measures the ability of compounds to inhibit the growth of the intracellular form of T. cruzi.

Methodology

  • Host Cell Infection: Seed host cells (e.g., Vero cells) in a 96-well plate and infect them with T. cruzi trypomastigotes.

  • Compound Treatment: After allowing for parasite invasion, wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 3-4 days to allow for amastigote replication.

  • Quantification: Measure parasite growth. This can be done using fluorescently labeled parasites and measuring the fluorescence intensity with a plate reader.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the compound concentration.[23][24]

α-Glucosidase Inhibition Assay

This enzymatic assay determines the inhibitory potential of compounds against α-glucosidase.

Methodology

  • Reaction Setup: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound in a suitable buffer.

  • Initiation: Start the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.[25]

Triton WR-1339 Induced Hyperlipidemia Model in Rats

This in vivo model is used to screen for antihyperlipidemic activity.

Methodology

  • Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 to rats.

  • Compound Treatment: Administer the test compound orally to the hyperlipidemic rats. A positive control group treated with a standard antihyperlipidemic drug (e.g., atorvastatin) and a negative control group should be included.

  • Blood Sampling: Collect blood samples at specified time points after compound administration.

  • Biochemical Analysis: Analyze the serum for total cholesterol, triglycerides, LDL, and HDL levels.

  • Data Analysis: Compare the lipid profiles of the treated groups with the control groups to determine the antihyperlipidemic efficacy of the test compound.[20][26]

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Methodology

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis.

  • Incubation: Incubate the plates for several days.

  • Alamar Blue Addition: Add Alamar Blue (resazurin) solution to the wells.

  • Incubation and Reading: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12][19]

This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives. The structured data and detailed protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the advancement of these promising compounds into potential clinical candidates.

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of 6-Methyl-2,4-pyrimidinediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the pyrimidine scaffold has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. This whitepaper delves into the discovery and development of a specific, highly promising class of pyrimidine derivatives: 6-Methyl-2,4-pyrimidinediamine and its analogues. These compounds have garnered significant attention for their potent and often dual-targeted inhibitory activity against key players in cancer progression, most notably Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). This guide aims to provide a comprehensive technical overview of their synthesis, biological evaluation, and the intricate signaling pathways they modulate, serving as a vital resource for professionals in the field of drug discovery.

A New Wave of Kinase and Epigenetic Regulators

The this compound core represents a versatile scaffold for the design of potent enzyme inhibitors. The strategic placement of a methyl group at the 6-position of the pyrimidine ring has been shown to influence the binding affinity and selectivity of these compounds for their biological targets. The primary focus of research into these derivatives has been their remarkable ability to dually inhibit ALK and HDACs, two seemingly disparate targets that converge on critical cellular processes implicated in cancer.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1] Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other non-histone proteins.[2][3] Their dysregulation is a hallmark of many cancers, leading to altered gene expression profiles that promote tumor growth and survival. The simultaneous inhibition of both ALK and HDACs by a single molecular entity presents a powerful therapeutic strategy to combat cancer through synergistic effects, potentially overcoming drug resistance mechanisms that often plague single-target therapies.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against their target enzymes and various cancer cell lines. The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the efficacy of different analogues.

Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Derivative A ALK3.2H2228 (NSCLC)0.015[4]
HDAC18.5A549 (NSCLC)1.2[4]
Derivative B ALK1.8KARPAS-299 (ALCL)0.009[5]
HDAC65.1[5]
Derivative C ALK L1196M2.5H3122 (NSCLC)0.021[4]
HDAC110.2[4]

Table 1: In vitro inhibitory activity of selected this compound derivatives against target enzymes and cancer cell lines.

Compound IDCell LineAssay TypeEndpointResultReference
Derivative A H2228Cell Cycle AnalysisG1/S Arrest45% increase in G1 phase[5]
Derivative A H2228Apoptosis AssayAnnexin V Staining3-fold increase in apoptotic cells[5]
Derivative B KARPAS-299Anti-proliferativeMTT Assay85% inhibition at 1 µM[4]

Table 2: Cellular effects of lead this compound derivatives.

Experimental Protocols: A Guide to Evaluation

The discovery and optimization of this compound derivatives rely on a series of well-defined experimental protocols. This section provides a detailed methodology for the synthesis and biological evaluation of these compounds.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a multi-step process that can be adapted to generate a diverse library of analogues.[6] A common synthetic route starts from commercially available 2-amino-4-chloro-6-methylpyrimidine.[6]

  • Step 1: Nucleophilic Substitution. The starting material, 2-amino-4-chloro-6-methylpyrimidine, is subjected to a nucleophilic aromatic substitution reaction with a desired amine (R1-NH2) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol. This reaction typically proceeds at elevated temperatures to afford the intermediate N4-substituted-6-methyl-2-aminopyrimidine.

  • Step 2: Second Nucleophilic Substitution or Coupling. The 2-amino group can then be further functionalized. For instance, a second nucleophilic substitution can be performed if a suitable leaving group is present. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce a second amine (R2-NH2) at the 2-position, yielding the final 6-Methyl-N2,N4-disubstituted-2,4-pyrimidinediamine derivative.

  • Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by characterization using methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ALK)

The inhibitory activity of the synthesized compounds against ALK is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[7]

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the ALK kinase domain by the test compound.

  • Procedure:

    • A solution of the ALK enzyme is prepared in a kinase buffer.

    • Serial dilutions of the test compound are prepared in DMSO and then diluted in the kinase buffer.

    • The ALK enzyme and the test compound are pre-incubated in a 384-well plate.

    • A mixture of the europium-labeled anti-tag antibody and the Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro HDAC Inhibition Assay

The inhibitory effect of the compounds on HDAC enzymes is assessed using a fluorometric assay.[8][9]

  • Principle: This assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule.

  • Procedure:

    • Recombinant human HDAC enzyme (e.g., HDAC1) is diluted in an assay buffer.

    • Serial dilutions of the test compound are prepared.

    • The HDAC enzyme and the test compound are incubated in a 96-well plate.

    • The fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at 37°C.

    • A developer solution containing a protease is added to stop the HDAC reaction and cleave the deacetylated substrate, generating a fluorescent signal.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the log concentration of the inhibitor.

Cell-Based Anti-proliferative Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing the Molecular Mechanisms

To better understand the intricate biological processes influenced by this compound derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR P mTOR->Gene_Expression pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression Inhibitor This compound Derivative Inhibitor->ALK

Caption: The ALK signaling pathway and its inhibition.

HDAC_Mechanism_of_Action cluster_nucleus Nucleus Histone Histone Proteins Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Chromatin_Closed Closed Chromatin (Transcriptionally Inactive) Histone->Chromatin_Closed Acetylated_Histone->Histone Chromatin_Open Open Chromatin (Transcriptionally Active) Acetylated_Histone->Chromatin_Open HAT HAT HAT->Acetylated_Histone Acetylation Acetylated_p53 Acetylated p53 (Active) HAT->Acetylated_p53 Acetylated_STAT3 Acetylated STAT3 (Inactive) HAT->Acetylated_STAT3 HDAC HDAC HDAC->Histone Deacetylation p53 p53 HDAC->p53 STAT3 STAT3 HDAC->STAT3 p53->Acetylated_p53 STAT3->Acetylated_STAT3 Acetylated_p53->p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis Acetylated_STAT3->STAT3 Inhibitor This compound Derivative Inhibitor->HDAC

Caption: The mechanism of action of HDAC inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Biochem Biochemical Assays (ALK & HDAC Inhibition) Purify->Biochem Cell Cell-based Assays (Anti-proliferative, Apoptosis, Cell Cycle) Purify->Cell SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Cell->SAR SAR->Purify Optimization

Caption: A typical experimental workflow for discovery.

Conclusion and Future Directions

The discovery of this compound derivatives as potent dual inhibitors of ALK and HDACs represents a significant advancement in the field of oncology drug discovery. The data and protocols presented in this whitepaper underscore the therapeutic potential of this chemical scaffold. The ability to simultaneously target a key oncogenic driver and a critical epigenetic regulator offers a promising strategy to enhance anti-tumor efficacy and combat drug resistance.

Future research in this area should focus on several key aspects. Firstly, the exploration of the structure-activity relationship needs to be expanded to further optimize the potency and selectivity of these dual inhibitors. Secondly, a deeper understanding of the downstream signaling consequences of dual ALK/HDAC inhibition is crucial to identify potential biomarkers for patient selection and to predict synergistic or antagonistic interactions with other therapies. Finally, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties, safety profiles, and anti-tumor efficacy of lead compounds in relevant animal models. The continued investigation of this compound derivatives holds the promise of delivering novel and effective treatments for patients with ALK-driven and other aggressive cancers.

References

In Vitro Screening of 6-Methyl-2,4-pyrimidinediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine serves as a core scaffold for a variety of biologically active molecules. While comprehensive in vitro screening data for the parent compound is not extensively available in public literature, numerous derivatives have been synthesized and evaluated, revealing potent inhibitory activities against several key therapeutic targets. This technical guide provides an in-depth overview of the potential in vitro screening strategies for this compound, drawing insights from the well-characterized activities of its analogues.

This document outlines detailed experimental protocols for a panel of relevant in vitro assays, including those for DNA methyltransferase (DNMT), dihydrofolate reductase (DHFR), and histamine N-methyltransferase (HNMT) inhibition, as well as general kinase and cell viability assays. Furthermore, it presents quantitative data for notable derivatives to offer a comparative baseline for future screening efforts. The included signaling pathway and workflow diagrams, rendered in Graphviz, provide a clear visual representation of the molecular interactions and experimental processes discussed.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of key derivatives of this compound against various enzymatic targets. This data provides a foundational understanding of the potential biological effects of this chemical scaffold.

Derivative NameTarget EnzymeIC50 ValueAssay Type
SGI-1027DNMT16 µMCell-free
SGI-1027DNMT3A8 µMCell-free
SGI-1027DNMT3B7.5 µMCell-free
MetoprineHistamine N-methyltransferase (HNMT)91 nMNot Specified
MetoprineDihydrofolate Reductase (DHFR) - Chicken1 µMNot Specified
MetoprineDihydrofolate Reductase (DHFR) - Rat1.6 µMNot Specified
MetoprineDihydrofolate Reductase (DHFR) - T. equiperdum60 µMNot Specified

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the screening of this compound and its derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This assay measures the activity of DNMTs and the inhibitory potential of compounds.

Materials:

  • DNMT assay kit (containing assay buffer, DNMT substrate-coated plate, S-adenosylmethionine (SAM), capture antibody, detection antibody, and developer solution)

  • Purified DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B)

  • This compound

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells of the DNMT substrate-coated plate. Include a known inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Enzyme and Cofactor Addition: Add the DNMT enzyme and the cofactor SAM to each well to initiate the methylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA methylation.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the capture antibody, which specifically recognizes methylated DNA, and incubate. Follow with a wash step and the addition of a horseradish peroxidase (HRP)-conjugated detection antibody.

  • Signal Development: Add the developer solution and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of DNMT activity for each concentration of the test compound and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of DHFR.

Materials:

  • DHFR assay kit (containing assay buffer, DHFR enzyme, NADPH, and dihydrofolate substrate)

  • This compound

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit protocol.

  • Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and DHFR enzyme.

  • Compound and Enzyme Incubation: Add the test compound at various concentrations to the wells of a microplate. Add the DHFR-containing reaction mix and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADPH and the dihydrofolate substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Histamine N-methyltransferase (HNMT) Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on HNMT activity using a radiolabeled methyl donor.

Materials:

  • Purified HNMT enzyme

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Assay buffer (e.g., phosphate buffer, pH 7.8)

  • Stop solution (e.g., 0.5 M borate buffer, pH 10)

  • Scintillation cocktail

  • Scintillation counter

  • This compound

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, HNMT enzyme, and the test compound (this compound) at various concentrations. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding a mixture of histamine and [³H]-SAM.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Extraction: Extract the radiolabeled product (methylhistamine) into an organic solvent (e.g., toluene/isoamyl alcohol).

  • Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of HNMT activity for each compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_workflow Generic In Vitro Screening Workflow start Start: Compound Library assay_prep Assay Plate Preparation (Cells/Enzyme) start->assay_prep compound_add Compound Addition (Serial Dilutions) assay_prep->compound_add incubation Incubation compound_add->incubation readout Signal Detection (e.g., Absorbance, Fluorescence) incubation->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generic workflow for in vitro screening of compounds.

G cluster_dnmt DNA Methylation Pathway SAM S-adenosylmethionine (SAM) (Methyl Donor) DNMT DNA Methyltransferase (DNMT) SAM->DNMT methylated_DNA Methylated DNA DNMT->methylated_DNA DNA Unmethylated DNA DNA->DNMT gene_silencing Gene Silencing methylated_DNA->gene_silencing inhibitor This compound Derivative (e.g., SGI-1027) inhibitor->DNMT Inhibits

Caption: The role of DNMT in DNA methylation and gene silencing.

G cluster_dhfr Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF nucleotide_synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->nucleotide_synthesis inhibitor This compound Derivative (e.g., Metoprine) inhibitor->DHFR Inhibits

Caption: The role of DHFR in folate metabolism and nucleotide synthesis.

6-Methyl-2,4-pyrimidinediamine: A Deep Dive into its Structure-Activity Relationship as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Methyl-2,4-pyrimidinediamine serves as a key building block for the development of potent enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on their role as DHFR inhibitors.

Core Principles of Inhibition

This compound and its derivatives primarily exert their biological effects by inhibiting dihydrofolate reductase. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular replication. By competitively binding to the active site of DHFR, these inhibitors disrupt the production of these vital components, leading to the arrest of DNA synthesis and ultimately, cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.

Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives as DHFR Inhibitors

A recent study by Meirelles et al. (2024) on the rational design of 2,4-diaminopyrimidine derivatives as inhibitors of mycobacterial DHFR provides a valuable case study. Although the parent scaffold in this study is not this compound, the SAR findings are highly relevant to understanding the impact of substitutions on the 2,4-diaminopyrimidine core. The following table summarizes the inhibitory activities of a selection of these compounds against Mycobacterium abscessus (Mab) DHFR and Mycobacterium avium (Mav) DHFR.

Compound IDR GroupMab DHFR IC50 (µM)Mav DHFR IC50 (µM)
1 H>100>100
2 CH350.5 ± 2.525.6 ± 1.3
3 Ethyl25.3 ± 1.812.8 ± 0.9
4 Propyl12.7 ± 1.16.4 ± 0.5
8 (S)-2-hydroxypropyl0.7 ± 0.10.3 ± 0.05

Data presented is a representative selection from Meirelles et al. (2024) for illustrative purposes of SAR in the 2,4-diaminopyrimidine class.

From this and other studies on 2,4-diaminopyrimidine derivatives, several key SAR principles can be established:

  • The 2,4-diamino groups are essential for binding to the active site of DHFR, forming key hydrogen bond interactions with conserved amino acid residues.

  • Substitution at the 6-position of the pyrimidine ring significantly influences potency and selectivity. Small alkyl groups, such as the methyl group in this compound, are generally well-tolerated and can contribute to favorable interactions within the enzyme's active site.

  • Introduction of hydrophobic and substituted aryl groups at other positions on the pyrimidine ring can lead to a significant increase in inhibitory activity. The nature and position of substituents on these aryl rings are critical for optimizing interactions with the enzyme.

  • Flexibility of the linker connecting the pyrimidine core to other moieties can impact the compound's ability to adopt an optimal conformation for binding.

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by this compound derivatives initiates a cascade of downstream cellular events. The primary consequence is the depletion of the intracellular pool of tetrahydrofolate (THF). This has a direct impact on one-carbon metabolism, leading to the inhibition of essential biosynthetic pathways.

DHFR_Inhibition_Pathway cluster_inhibition Inhibition cluster_metabolic_block Metabolic Block cluster_downstream_effects Downstream Effects Inhibitor This compound Derivative DHFR Dihydrofolate Reductase (DHFR) Inhibitor->DHFR Binds to active site DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitor-DHFR complex One_Carbon_Metabolism One-Carbon Metabolism THF->One_Carbon_Metabolism Required for Purine_Synthesis Purine Synthesis (dATP, dGTP) One_Carbon_Metabolism->Purine_Synthesis Leads to Thymidylate_Synthesis Thymidylate Synthesis (dTMP) One_Carbon_Metabolism->Thymidylate_Synthesis Leads to DNA_Synthesis DNA Synthesis & Replication Purine_Synthesis->DNA_Synthesis Inhibition of Thymidylate_Synthesis->DNA_Synthesis Inhibition of Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce

Caption: DHFR inhibition by this compound derivatives disrupts DNA synthesis.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the DHFR enzyme in cold assay buffer to a working concentration that gives a linear rate of reaction for at least 10 minutes.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound solution (or DMSO for control)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF and NADPH solution to each well.

    • Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - Assay Buffer - Test Compounds Plate_Setup Plate Setup: Add Buffer, Inhibitor, and DHFR to wells Reagents->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Initiation Initiate Reaction: Add DHF and NADPH Incubation->Initiation Measurement Kinetic Measurement: Absorbance at 340 nm Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for the spectrophotometric DHFR inhibition assay.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective DHFR inhibitors. A thorough understanding of the structure-activity relationships within this chemical class is paramount for the successful development of novel therapeutics. Key structural modifications, particularly at the 5- and 6-positions of the pyrimidine ring, offer opportunities to enhance inhibitory activity and modulate selectivity against various DHFR enzymes. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers engaged in the discovery and development of next-generation drugs targeting dihydrofolate reductase.

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-2,4-pyrimidinediamine (CAS No: 1791-73-7), a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available experimental and predicted data on its fundamental characteristics, outlines detailed experimental protocols for their determination, and explores its potential biological relevance. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on the pyrimidine scaffold.

Introduction

This compound belongs to the 2,4-diaminopyrimidine class of compounds, a privileged scaffold in drug discovery. Derivatives of this core structure are known to exhibit a wide range of biological activities, including kinase inhibition and anti-parasitic effects. A thorough understanding of the physicochemical properties of this parent compound is crucial for predicting its behavior in biological systems, optimizing its structure for improved drug-like properties, and developing robust analytical methods.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. Where experimental data is not available, predicted values from computational models are provided.

PropertyValueData TypeReference(s)
IUPAC Name 6-methylpyrimidine-2,4-diamine-[1]
Synonyms 2,4-Diamino-6-methylpyrimidine-
CAS Number 1791-73-7Experimental[1]
Molecular Formula C₅H₈N₄-
Molecular Weight 124.15 g/mol Calculated[1]
Melting Point 196 - 198 °CExperimental[1]
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of pyrimidine derivatives like this compound.

Melting Point Determination by Capillary Method

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.

  • Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which it melts is observed.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination by Isothermal Saturation Method

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate. The isothermal saturation (shake-flask) method is the gold standard for determining thermodynamic solubility.

  • Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved compound in the saturated solution is then determined.

  • Apparatus: Vials, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

    • The vials are agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • The pKa value is determined from the inflection point of the resulting titration curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

  • Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

  • Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis).

  • Procedure:

    • A solution of this compound is prepared in either water or n-octanol.

    • Equal volumes of the n-octanol and water phases are combined in a separatory funnel or vial.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand or centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to interact with various biological targets, particularly protein kinases. Several derivatives have been investigated as inhibitors of kinases involved in cancer and inflammatory signaling pathways.

Kinase Inhibition

Compounds bearing the 2,4-diaminopyrimidine core have been identified as inhibitors of several kinases, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, crucial for the innate immune response.

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase implicated in cytoskeletal dynamics, cell motility, and oncogenesis.

The general mechanism of action for these inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A Kinase Enzyme D Phosphorylation A->D B Substrate + ATP B->D C Compound Screening C->D Inhibition E Signal Detection (e.g., Luminescence) D->E F IC50 Determination E->F K Analysis of Downstream Effects F->K Correlate G Cell Culture H Compound Treatment G->H I Cell Lysis H->I J Western Blot / Other Readout I->J J->K

Figure 1: Generalized experimental workflow for kinase inhibitor screening.

Anti-parasitic Activity

A series of 2,4-diamino-6-methylpyrimidines have been identified as having potential for the treatment of Chagas' disease, caused by the parasite Trypanosoma cruzi. While the exact mechanism of action is still under investigation, it has been demonstrated that their activity is not mediated through the inhibition of the parasite's sterol 14α-demethylase (CYP51), a common anti-trypanosomal drug target.

Anti_Trypanosomal_Assay A T. cruzi Culture B Compound Treatment (Serial Dilution) A->B C Incubation B->C D Viability Assay (e.g., Resazurin) C->D E Fluorescence Reading D->E F IC50 Calculation E->F

Figure 2: Experimental workflow for in vitro anti-trypanosomal activity assay.

IRAK4 Signaling Pathway

Given the prevalence of 2,4-diaminopyrimidine derivatives as IRAK4 inhibitors, understanding this pathway is of particular relevance. IRAK4 is a central node in the inflammatory response initiated by TLRs and IL-1 receptors.

IRAK4_Signaling cluster_receptor Cell Membrane cluster_downstream Downstream Signaling TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 MAPK MAPK Cascade TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Transcription Gene Transcription (Inflammatory Cytokines) MAPK->Transcription NFkB->Transcription Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->IRAK4

Figure 3: Simplified IRAK4 signaling pathway and the point of inhibition by 2,4-diaminopyrimidine derivatives.

Conclusion

This compound serves as a valuable starting point for the development of novel therapeutic agents. This technical guide has compiled the available physicochemical data and provided a framework of experimental protocols for its further characterization. The exploration of its potential biological targets, particularly within the kinome, highlights promising avenues for future drug discovery efforts. A comprehensive understanding of its properties will undoubtedly facilitate the rational design of more potent, selective, and drug-like derivatives.

References

An In-depth Technical Guide to 6-Methyl-2,4-pyrimidinediamine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2,4-pyrimidinediamine and its analogs, a class of heterocyclic compounds with significant and diverse pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanisms of action associated with this chemical scaffold. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of these compounds and for critical biological assays are provided. Furthermore, this guide includes visualizations of key signaling pathways modulated by these analogs, rendered using the DOT language for clarity and educational utility.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The 2,4-diaminopyrimidine core, in particular, has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities. The addition of a methyl group at the 6-position of this core structure, yielding this compound, provides a key starting point for the development of novel therapeutic agents. Analogs of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among other indications. This guide will delve into the technical details of these promising compounds.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with guanidine or its derivatives. For the synthesis of 6-substituted-2,4-diaminopyrimidines, a versatile starting material is 2,4-diamino-6-chloropyrimidine, which can be prepared from the commercially available 2,4-diamino-6-hydroxypyrimidine.

General Synthetic Protocol for 2,4-Diamino-6-substituted-pyrimidines

A widely adopted synthetic strategy for generating a variety of this compound analogs is outlined below. This multi-step process begins with the chlorination of a pyrimidine precursor, followed by a nucleophilic substitution to introduce diversity at the 6-position.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • Chlorination: To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).

  • Stir the reaction mixture at 97 °C for 17 hours.

  • After cooling, slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl₃.

  • Adjust the pH of the solution to 8 using a sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the white solid product, 2,4-diamino-6-chloropyrimidine.[1]

Experimental Protocol: Nucleophilic Substitution at the 6-position

  • Preparation of the Nucleophile: Under an inert argon atmosphere, dissolve the desired alcohol (e.g., (S)-2,3-isopropylideneglycerol, 4.0 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL).

  • Add sodium hydride (NaH) (60% dispersion in mineral oil, 5.0 mmol) to the solution and stir at room temperature for 1 hour.

  • Substitution Reaction: Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture.

  • Stir the reaction at 90 °C for 8 hours.

  • Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the 6-substituted-2,4-diaminopyrimidine product.[1]

This versatile protocol allows for the introduction of a wide range of substituents at the 6-position by selecting the appropriate nucleophile.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant activity against a variety of therapeutic targets. The following sections highlight some of the key areas of investigation.

Anticancer Activity

The 2,4-diaminopyrimidine scaffold is a prominent feature in many potent anticancer agents. These compounds often function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation, survival, and migration.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in tumor progression and metastasis. Several 2,4-diaminopyrimidine derivatives have been developed as potent FAK inhibitors.

Table 1: FAK Inhibitory Activity of 2,4-Diaminopyrimidine Analogs

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
TAE-226FAK-A549, MDA-MB-231-
VS-4718FAK1.5--
BI-853520FAK1.0--
CEP-37440FAK, ALK2.0 (FAK), 3.1 (ALK)--
VS-6063 (Defactinib)FAK, Pyk20.6--
Compound A12 FAK-A549, MDA-MB-231130 (A549), 94 (MDA-MB-231)
Compound 26f FAK-MDA-MB-231Potent inhibition of migration
Compound 10 FAK3.2--
[¹⁸F]Q6 FAK3.2S180 tumor-bearing miceGood tumor uptake

Data compiled from multiple sources.[2][3]

FAK Signaling Pathway

FAK is a central node in integrin-mediated signaling. Upon activation by integrin clustering, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration.

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src->FAK Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Inhibitor 2,4-Diaminopyrimidine FAK Inhibitor Inhibitor->FAK

Caption: FAK signaling cascade and the point of intervention for 2,4-diaminopyrimidine analogs.

Some 2,4-pyrimidinediamine derivatives have been engineered as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), presenting a synergistic approach to cancer therapy, particularly for ALK-positive non-small cell lung cancer (NSCLC).

Table 2: ALK and HDAC Inhibitory Activity of 2,4-Pyrimidinediamine Analogs

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative Activity
Compound 10f ALK, HDAC12.1 (ALK), 7.9 (HDAC1)ALK-addicted cancer cellsComparable to Crizotinib and Ceritinib
Compound 12a ALKʷᵗ, HDAC1PotentALK-positive cancer cellsStronger than Ceritinib

Data compiled from multiple sources.[4][5][6]

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis by activating downstream pathways including JAK/STAT, PI3K/AKT, and RAS/MAPK, promoting cell proliferation and survival.

ALK_Signaling ALK ALK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor 2,4-Diaminopyrimidine ALK Inhibitor Inhibitor->ALK

Caption: Key downstream pathways of ALK and the inhibitory action of its pyrimidine-based analogs.

HDAC Mechanism of Action

Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors reverse this process, promoting gene expression that can lead to cell cycle arrest and apoptosis.

HDAC_Mechanism HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Open Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Tumor Suppressor Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor 2,4-Diaminopyrimidine HDAC Inhibitor Inhibitor->HDAC

Caption: The role of HDACs in gene expression and their inhibition by pyrimidine analogs.

Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine derivatives have been identified as promising selective COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity of Pyrimidine Analogs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Meloxicam-Comparable to L1 & L2-
Piroxicam-Outperformed by L1 & L2-
L1 >100HighHigh
L2 >100HighHigh

Data compiled from multiple sources.[7][8]

COX-2 Signaling Pathway

Inflammatory stimuli lead to the activation of transcription factors like NF-κB, which upregulate the expression of COX-2. COX-2 then converts arachidonic acid to prostaglandins, which mediate inflammation.

COX2_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Activation COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene Upregulation COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Pyrimidine-based COX-2 Inhibitor Inhibitor->COX2_Enzyme

Caption: The inflammatory cascade leading to COX-2 production and its inhibition.

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound analogs.

Kinase Inhibition Assays

This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure FAK inhibition.

Experimental Workflow

FAK_Assay_Workflow Dispense_Enzyme Dispense FAK Enzyme (2.5 µL of 2 nM solution) Add_Compound Add Test Compound (35 nL, final conc. 7 µM) Dispense_Enzyme->Add_Compound Add_Substrate_ATP Add Substrate/ATP Mix (2.5 µL of 200 nM ULight-poly GT & 10 µM ATP) Add_Compound->Add_Substrate_ATP Incubate Incubate at RT for 60 minutes Add_Substrate_ATP->Incubate Add_Detection_Ab Add Europium-labeled anti-phospho-peptide Ab Incubate->Add_Detection_Ab Read_TR_FRET Read TR-FRET Signal Add_Detection_Ab->Read_TR_FRET

Caption: Step-by-step workflow for the FAK TR-FRET kinase inhibition assay.

Detailed Protocol:

  • Enzyme Dispensing: Dispense 2.5 µL of a 2 nM FAK enzyme solution in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0) into each well of a 1536-well plate.

  • Compound Addition: Add 35 nL of the test compound (final nominal concentration of 7 µM) or controls (staurosporine for positive control, DMSO for negative control).

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing 200 nM ULight™ poly-GT (4:1) substrate and 10 µM ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a europium-labeled anti-phospho-peptide antibody (Eu-Ab) which serves as the FRET donor.

  • Signal Reading: Read the TR-FRET signal. The level of substrate phosphorylation is proportional to the FRET signal.[9]

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to ALK.

Detailed Protocol:

  • Compound Addition: To the wells of a microplate, add 5 µL of the test compound at various concentrations.

  • Kinase/Antibody Addition: Add 5 µL of a mixture containing the ALK kinase and a europium-labeled anti-tag antibody.

  • Tracer Addition: Add 5 µL of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Reading: Read the FRET signal. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer from the ALK active site.

HDAC Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure HDAC activity and inhibition.

Detailed Protocol:

  • Sample Preparation: In a 96-well plate, add 40 µL of the sample containing HDAC activity (e.g., HeLa nuclear extract).

  • Inhibitor Addition: Add 10 µL of the test inhibitor or a known HDAC inhibitor like Trichostatin A.

  • Pre-incubation: Incubate at room temperature or 37 °C for 10-20 minutes.

  • Substrate Addition: Add 50 µL of a fluorogenic HDAC substrate working solution.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Fluorescence Reading: Measure the fluorescence at an excitation/emission of ~490/525 nm. HDAC activity is proportional to the fluorescence signal.[8]

COX-2 Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay for screening COX-2 inhibitors.

Detailed Protocol:

  • Reagent Preparation: In a 96-well plate, add 10 µl of the diluted test inhibitor or a known COX-2 inhibitor like Celecoxib.

  • Enzyme and Reagents: Add 80 µl of a reaction mix containing COX assay buffer, COX probe, and COX cofactor to each well. Then add human recombinant COX-2 enzyme.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25 °C.

  • Reaction Initiation: Initiate the reaction by adding 10 µl of arachidonic acid solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.[10]

Conclusion

This compound and its analogs represent a highly versatile and promising scaffold for the development of novel therapeutics. The diverse range of biological activities, from kinase inhibition in oncology to anti-inflammatory effects, underscores the potential of this chemical class. The synthetic accessibility and the possibility for extensive structure-activity relationship (SAR) studies make these compounds attractive candidates for further investigation and optimization in drug discovery programs. This guide has provided a foundational technical overview to aid researchers in their exploration of this important area of medicinal chemistry. The provided protocols and pathway diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.

References

Potential Therapeutic Targets of 6-Methyl-2,4-pyrimidinediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative, has emerged as a molecule of interest in drug discovery. While the full spectrum of its biological activity is still under investigation, preliminary studies have identified promising therapeutic potential, particularly in the realm of infectious diseases. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows. The primary focus of this document is on its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, with additional discussion on the broader potential of the 2,4-pyrimidinediamine scaffold in anti-proliferative therapies.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] The 2,4-pyrimidinediamine moiety, in particular, has been a fertile ground for the development of kinase inhibitors and other targeted therapies. This compound is a specific analogue within this class that has demonstrated significant biological effects. This guide will delve into the current understanding of its mechanism of action and potential therapeutic applications.

Primary Therapeutic Target: Trypanosoma cruzi

The most well-documented therapeutic potential of a series of 2,4-diamino-6-methylpyrimidines is in the treatment of Chagas' disease.[4]

Anti-parasitic Activity

High-throughput screening has identified 2,4-diamino-6-methylpyrimidines as potent cytocidal agents against the intracellular amastigote form of Trypanosoma cruzi.[4] This stage of the parasite's life cycle is responsible for the chronic phase of Chagas' disease, a condition for which current treatments have limited efficacy and significant side effects.[4]

Known Non-Target: TcCYP51

Crucially, studies have demonstrated that the mechanism of action of this pyrimidine series is not via the inhibition of the sterol 14α-demethylase (CYP51) from T. cruzi (TcCYP51).[4] This is a significant finding, as TcCYP51 is the target of other anti-trypanosomal agents. This distinction suggests a novel mechanism of action and a potential avenue to overcome existing drug resistance.

Potential Therapeutic Areas

The broader class of 2,4-pyrimidinediamine derivatives has shown promise in other therapeutic areas, suggesting potential, yet unconfirmed, applications for this compound.

Anti-proliferative Activity

Numerous 2,4-pyrimidinediamine compounds have been patented for their anti-proliferative properties, indicating a potential role in cancer therapy.[5] While the specific targets for this activity are often diverse, they frequently involve the inhibition of protein kinases that are crucial for cell cycle progression and tumor growth.

Kinase Inhibition

The 2,4-diaminopyrimidine core is a common pharmacophore in kinase inhibitors. Related pyrimidine-based compounds have been shown to inhibit a variety of kinases, including:

  • p38α Mitogen-Activated Protein Kinase: A key enzyme in inflammatory signaling pathways.[6]

  • Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): Proteins involved in the regulation of gene expression and cell division, respectively, and are targets in oncology.[7]

  • Methionine aminopeptidase-1 (MetAP1): An enzyme essential for protein maturation and a potential target for anti-cancer drugs.[8]

It is plausible that this compound could exhibit inhibitory activity against one or more of these or other kinases, though this requires experimental validation.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine structure is a classic feature of dihydrofolate reductase (DHFR) inhibitors.[9] DHFR is a critical enzyme in the synthesis of nucleotides and is a well-established target for antibacterial and anticancer drugs.

Quantitative Data

Due to the early stage of research on this compound, specific quantitative data such as IC50 or Ki values for its direct targets are not yet publicly available. However, data for a related derivative is presented below for context.

CompoundAssay/TargetActivity (IC50)Reference
N-[3-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamideNot Specified52,000 nM[10]

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for characterizing the therapeutic targets of this compound.

In Vitro Anti-Trypanosomal Activity Assay

This protocol is designed to determine the efficacy of the compound against the intracellular stage of T. cruzi.

  • Cell Culture: Maintain a suitable host cell line (e.g., L6 myoblasts) in appropriate culture media.

  • Parasite Infection: Infect the host cells with trypomastigotes of a reporter-expressing strain of T. cruzi (e.g., expressing β-galactosidase).

  • Compound Treatment: After allowing the parasites to invade and transform into amastigotes, wash the cells and add fresh media containing serial dilutions of this compound.

  • Incubation: Incubate the treated cells for a period sufficient for parasite replication (e.g., 72 hours).

  • Activity Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.

Kinase Inhibition Assay (General Protocol)

This protocol can be adapted to screen this compound against a panel of kinases.

  • Reagents: Prepare a reaction buffer containing ATP, a specific peptide substrate for the kinase of interest, and the purified kinase enzyme.

  • Compound Addition: Add varying concentrations of this compound to the reaction wells.

  • Initiation of Reaction: Add the kinase to initiate the phosphorylation reaction.

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathways and Logical Relationships

G cluster_0 Potential Therapeutic Pathways of this compound cluster_1 Anti-Parasitic Activity cluster_2 Potential Anti-Proliferative Activity Compound This compound UnknownTarget Unknown Parasite Target (Not TcCYP51) Compound->UnknownTarget Targets Kinases Protein Kinases (e.g., p38α, BRD4, PLK1) Compound->Kinases Potential Targets DHFR Dihydrofolate Reductase Compound->DHFR Potential Targets TCruzi Trypanosoma cruzi (Intracellular Amastigote) TCruzi->UnknownTarget Inhibition ParasiteDeath Parasite Death UnknownTarget->ParasiteDeath CellCycle Cell Cycle Arrest Kinases->CellCycle Inhibition DHFR->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential therapeutic pathways of this compound.

Experimental Workflow

G cluster_0 Target Identification Workflow Start Start: Identification of This compound PhenotypicScreening Phenotypic Screening (e.g., Anti-T. cruzi Assay) Start->PhenotypicScreening TargetBasedScreening Target-Based Screening (e.g., Kinase Panel) Start->TargetBasedScreening HitIdentification Hit Identification PhenotypicScreening->HitIdentification TargetBasedScreening->HitIdentification MechanismOfAction Mechanism of Action Studies (e.g., Target Deconvolution) HitIdentification->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization PreclinicalDevelopment Preclinical Development LeadOptimization->PreclinicalDevelopment

Caption: A generalized workflow for target identification.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The confirmed activity against Trypanosoma cruzi via a potentially novel mechanism of action warrants significant further investigation. Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) within T. cruzi.

  • Broad-Spectrum Screening: Evaluating the compound against a wide range of kinases and other potential targets to uncover additional therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic effect of optimized compounds in animal models of Chagas' disease and other relevant conditions.

The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in drug discovery and development.

References

Methodological & Application

Synthesis of 6-Methyl-2,4-pyrimidinediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 6-Methyl-2,4-pyrimidinediamine, a key building block in medicinal chemistry and drug discovery. The protocol is based on established chemical principles for pyrimidine synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient synthesis of this scaffold is crucial for the development of new drug candidates. The most common and direct route to this compound involves the cyclocondensation of guanidine with a suitable β-dicarbonyl compound, typically ethyl acetoacetate. This reaction provides a straightforward and cost-effective method for producing the desired pyrimidine derivative.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established cyclocondensation reaction. The key transformation involves the reaction of guanidine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction proceeds through a series of nucleophilic addition and condensation steps to form the stable pyrimidine ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Guanidine Guanidine Reaction_Step_1 Cyclocondensation Guanidine->Reaction_Step_1 + EAA Ethyl Acetoacetate EAA->Reaction_Step_1 Base Sodium Ethoxide (Base) Base->Reaction_Step_1 Solvent Ethanol (Solvent) Solvent->Reaction_Step_1 Heat Reflux Heat->Reaction_Step_1 Product This compound Reaction_Step_1->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from guanidine hydrochloride and ethyl acetoacetate.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Quantity
Guanidine HydrochlorideCH₅N₃·HCl95.531.0 eq
Sodium EthoxideC₂H₅NaO68.052.2 eq
Ethyl AcetoacetateC₆H₁₀O₃130.141.0 eq
Absolute EthanolC₂H₅OH46.07As solvent
Hydrochloric Acid (conc.)HCl36.46For neutralization
Sodium HydroxideNaOH40.00For basification
Deionized WaterH₂O18.02For workup
Ethyl AcetateC₄H₈O₂88.11For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.0 equivalent) in portions. Stir the resulting suspension at room temperature for 30 minutes to liberate the guanidine free base.

  • Reaction Setup: To the suspension of guanidine in ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Precipitation: Dissolve the residue in deionized water. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7. This may cause the product to precipitate. If no precipitate forms, proceed to the next step.

  • Extraction: Make the aqueous solution basic (pH 9-10) by the addition of a sodium hydroxide solution. Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Typical Yield 60-80%
Purity (by HPLC) >95%
Melting Point 183-185 °C

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Materials and Reagents Step1 1. Prepare Guanidine Free Base (Sodium Ethoxide + Guanidine HCl in Ethanol) Start->Step1 Step2 2. Add Ethyl Acetoacetate Step1->Step2 Step3 3. Reflux for 4-6 hours (Cyclocondensation) Step2->Step3 Step4 4. Cool and Remove Solvent Step3->Step4 Step5 5. Dissolve in Water and Neutralize Step4->Step5 Step6 6. Basify and Extract with Ethyl Acetate Step5->Step6 Step7 7. Dry and Concentrate Organic Phase Step6->Step7 Step8 8. Purify Crude Product (Recrystallization or Chromatography) Step7->Step8 End End: Pure this compound Step8->End

Caption: General experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the methyl protons, the pyrimidine ring proton, and the amine protons.
¹³C NMR Resonances for the methyl carbon, and the carbons of the pyrimidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₅H₈N₄, M.W. = 124.15 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine groups and C=N and C=C stretching of the pyrimidine ring.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Guanidine hydrochloride and ethyl acetoacetate are irritants. Avoid inhalation and contact with skin and eyes.

  • Ethanol is a flammable solvent. Avoid open flames.

This protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development.

Application Notes and Protocols for 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential across various fields, including oncology, infectious diseases, and immunology. As a scaffold, the 2,4-diaminopyrimidine core is a key pharmacophore in numerous biologically active molecules. This document provides an overview of the experimental procedures for the synthesis and biological evaluation of this compound and its analogs, with a focus on its applications as an antiproliferative agent, an anti-trypanosomal compound, and a dihydrofolate reductase (DHFR) inhibitor.

Synthesis of this compound

A common synthetic route to this compound involves the use of commercially available 2-amino-4-chloro-6-methylpyrimidine as a starting material. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Ammonia (aqueous or in a sealed tube with an appropriate solvent like ethanol)

  • Solvent (e.g., ethanol)

  • Reaction vessel (e.g., sealed tube or pressure vessel)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a suitable pressure vessel, dissolve 2-amino-4-chloro-6-methylpyrimidine in a solvent such as ethanol.

  • Add an excess of ammonia to the solution. The reaction is typically carried out under pressure to facilitate the nucleophilic aromatic substitution.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 150°C to 180°C for several hours (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization from a suitable solvent to yield pure this compound.

Workflow for Synthesis of this compound

G start Start: 2-amino-4-chloro-6-methylpyrimidine dissolve Dissolve in Ethanol start->dissolve add_nh3 Add excess Ammonia dissolve->add_nh3 heat Heat in sealed vessel (150-180°C, 12-24h) add_nh3->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Evaporate solvent cool->evaporate purify Purify (Chromatography/Recrystallization) evaporate->purify end_product End Product: This compound purify->end_product

Caption: Synthetic workflow for this compound.

Biological Applications and Experimental Protocols

While specific quantitative data for the parent compound this compound is limited in publicly available literature, numerous studies have demonstrated the significant biological activities of its derivatives. The following sections detail the protocols for assays commonly used to evaluate these activities.

Antiproliferative Activity

Derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for this compound Derivatives (Antiproliferative Activity)

No specific IC₅₀ data for the parent compound this compound was identified in the searched literature. The following table presents data for representative derivatives to illustrate the potential of this chemical scaffold.

DerivativeCell LineIC₅₀ (µM)Reference
2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidineMCF-70.045[1]
2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidineMDA-MB-2310.16[1]
Pyrazole and Pyrimidine derivativesA5495.50[2]
Pyrazole and Pyrimidine derivativesHCT1169.77[2]
Pyrazole and Pyrimidine derivativesHepG27.12[2]
Pyrazole and Pyrimidine derivativesMCF-77.85[2]
Anti-Trypanosomal Activity

A series of 2,4-diamino-6-methylpyrimidines has been identified as having potential for the treatment of Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi.[3][4][5][6][7][8][9] The following protocol describes an in vitro assay to evaluate the efficacy of compounds against the intracellular amastigote form of the parasite.

Materials:

  • Host cells (e.g., Vero or L6 cells)

  • Trypanosoma cruzi trypomastigotes

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • Positive control (e.g., benznidazole)

  • Staining solution (e.g., Giemsa stain or a fluorescent DNA dye like Hoechst)

  • Microscope (light or fluorescence)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasite:host cell) for 2-4 hours.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds. Include a positive control and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Fix the cells with methanol and stain with Giemsa or a fluorescent dye.

  • Count the number of amastigotes per host cell using a microscope.

  • Calculate the percentage of parasite growth inhibition for each compound concentration compared to the vehicle control and determine the IC₅₀ value.

Quantitative Data for this compound Derivatives (Anti-Trypanosomal Activity)

Specific IC₅₀ data for the parent compound this compound against T. cruzi was not found. The table below shows data for a representative derivative from a high-throughput screening campaign.

DerivativeParasite StrainpEC₅₀Reference
2,4-diamino-6-methylpyrimidine derivativeT. cruzi6.9[8]
Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a well-known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of purines and thymidylate, leading to the cessation of DNA synthesis and cell death.[10][11]

Materials:

  • Purified DHFR enzyme (e.g., human or bacterial)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plates

  • Test compounds

  • Positive control (e.g., methotrexate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Add the DHFR enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding DHF to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration. The Ki value can be subsequently calculated from the IC₅₀ value.[12]

Quantitative Data for 6-Alkyl-2,4-diaminopyrimidine Derivatives (DHFR Inhibition)

While this compound is expected to inhibit DHFR, specific Ki values were not found in the searched literature. The following data for closely related 6-alkyl derivatives demonstrate the inhibitory potential of this class of compounds.[10][12]

Derivative (6-Alkyl group)OrganismKᵢ (nM)MIC (µg/mL)Reference
EthylB. anthracis12 ± 22[10]
EthylS. aureus3.1 ± 0.51[10]
PropylB. anthracis15 ± 24[10]
PropylS. aureus4.0 ± 0.52[10]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for many 2,4-diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids.

Folate Synthesis Pathway and DHFR Inhibition

Folate is converted to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme DHFR, using NADPH as a cofactor.[13] THF is a crucial carrier of one-carbon units required for the synthesis of purines (adenine and guanine) and thymidylate, a precursor of the DNA base thymine.[13] By competitively inhibiting DHFR, this compound and its analogs block the regeneration of THF from DHF.[4][14] This leads to a depletion of the THF pool, which in turn halts the synthesis of DNA and RNA precursors, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells like cancer cells and pathogens.[3]

Folate_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction Purine_Synth Purine Synthesis (dATP, dGTP) THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dTMP) THF->Thymidylate_Synth DHFR Dihydrofolate Reductase (DHFR) NADPH NADPH NADP NADP+ DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Proliferation Cell Proliferation DNA_RNA_Synth->Cell_Proliferation Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Inhibition of the folate pathway by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine belongs to the pyrimidine class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Pyrimidine derivatives often exert their effects by targeting key biological molecules such as protein kinases, dihydrofolate reductase (DHFR), and other enzymes involved in cellular proliferation and survival.[2][3] These application notes provide detailed protocols for the initial in vitro characterization of this compound to assess its potential as a therapeutic agent. The described assays are fundamental in determining the cytotoxic, antimicrobial, and enzyme inhibitory activities of the compound.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data (Hypothetical)
Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
A549 (Lung Carcinoma)MTT7225.8
MCF-7 (Breast Carcinoma)MTT7242.1
HepG2 (Hepatocellular Carcinoma)MTT7233.5
MRC-5 (Normal Lung Fibroblast)MTT72> 100
Table 2: Summary of Antimicrobial Activity (Hypothetical)
MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution16
Escherichia coli (ATCC 25922)Broth Microdilution64
Candida albicans (ATCC 90028)Broth Microdilution32
Table 3: Summary of Kinase Inhibition Data (Hypothetical)
Kinase TargetAssay TypeIC₅₀ (nM)
Anaplastic Lymphoma Kinase (ALK)LanthaScreen™ Eu Kinase Binding Assay150
Epidermal Growth Factor Receptor (EGFR)ADP-Glo™ Kinase Assay850

Experimental Protocols

Cell Viability Assessment via MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the cytotoxic effects of this compound on cultured mammalian cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a measure of cell viability.[2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • MTT Addition: Following the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum). A standard antibiotic can also be used as a positive control for the assay's validity.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase. This example uses a luminescence-based assay that quantifies ATP consumption.

Materials:

  • This compound

  • Recombinant protein kinase (e.g., ALK, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume and concentrations of enzyme, substrate, and ATP should be optimized for the specific kinase being tested.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).[2]

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding a reagent that generates a luminescent signal proportional to the ATP concentration (e.g., Kinase-Glo® reagent).[2]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis compound_prep Prepare this compound Stock Solutions & Dilutions mtt_assay MTT Assay: 1. Treat Cells (72h) 2. Add MTT 3. Solubilize Formazan compound_prep->mtt_assay mic_assay Antimicrobial Assay: 1. Inoculate Plates 2. Incubate (24h) compound_prep->mic_assay kinase_assay Kinase Assay: 1. Set up Kinase Reaction 2. Incubate (60 min) 3. Detect ATP compound_prep->kinase_assay cell_prep Culture & Seed Cells (Cytotoxicity Assay) cell_prep->mtt_assay microbe_prep Prepare Standardized Microbial Inoculum (Antimicrobial Assay) microbe_prep->mic_assay readout Measure: - Absorbance (570nm) - Visual Growth (MIC) - Luminescence mtt_assay->readout mic_assay->readout kinase_assay->readout analysis Calculate: - % Viability - MIC Value - % Inhibition readout->analysis ic50 Determine IC₅₀ Values analysis->ic50

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocols for 6-Methyl-2,4-pyrimidinediamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,4-pyrimidinediamine is a small molecule belonging to the 2,4-diaminopyrimidine class of compounds. This class is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antifolate properties. The pyrimidine scaffold is a key component of nucleobases, making its analogues potential modulators of essential cellular processes. These application notes provide a comprehensive overview of the potential use of this compound in cell culture, with a focus on evaluating its antiproliferative and cytotoxic effects. While specific quantitative data for this compound is not extensively available in public literature, this document provides the necessary protocols for researchers to generate this data in vitro.

Mechanism of Action

Many 2,4-diaminopyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. In rapidly proliferating cells, such as cancer cells, the demand for these precursors is high. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Required for nucleotide synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound This compound Compound->DHFR Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Based_Assay_Logic Start Start: Treat Cells with This compound Viability_Assay Cell Viability Assay (MTT) Start->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Start->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Start->Cell_Cycle_Assay Result_Viability Result: Determine IC50 Viability_Assay->Result_Viability Result_Apoptosis Result: Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Result_Apoptosis Result_Cell_Cycle Result: Analyze Cell Cycle Distribution (G1, S, G2/M arrest) Cell_Cycle_Assay->Result_Cell_Cycle

Application of 6-Methyl-2,4-pyrimidinediamine Derivatives in Chagas Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1][2][3][4] The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and reduced efficacy in the chronic phase of the disease, necessitating the discovery of new, safer, and more effective drugs.[1][2][3][4][5] A promising series of compounds, based on a 6-methyl-2,4-pyrimidinediamine scaffold, has been identified through high-throughput screening against the intracellular amastigote form of T. cruzi, the clinically relevant stage of the parasite.[1][2][3][4] These compounds have demonstrated a cytocidal effect on the parasite and, importantly, do not inhibit the established anti-trypanosomal target TcCYP51, indicating a potentially novel mechanism of action.[1][2][3][4] This document provides an overview of the application of these compounds in Chagas disease research, including their biological activity, structure-activity relationships (SAR), and detailed protocols for their evaluation.

Application Notes

A series of 2,4-diamino-6-methylpyrimidines has been investigated for its potential as a treatment for Chagas disease.[1][2][3][4] The initial hit compound, identified from a screen of a GSK compound collection with known antimalarial activity, showed a pEC50 of 6.9 against T. cruzi amastigotes and a 40-fold selectivity over mammalian Vero cells.[4] Subsequent medicinal chemistry efforts focused on optimizing the lead compound to improve its potency, selectivity, and metabolic stability.

The general structure-activity relationship (SAR) studies explored modifications at various positions of the pyrimidinediamine scaffold. Key findings from these studies include:

  • Non-aromatic linkers: The introduction of non-aromatic linkers to mimic the dianilino moiety of the initial hits resulted in compounds with improved microsomal stability and high selectivity over host cells.[4]

  • Cytocidal Activity: The majority of the optimized compounds retained a cytocidal, rather than cytostatic, effect on the parasite.[1][4]

  • Mechanism of Action: The series does not appear to act via inhibition of TcCYP51, a common target for anti-trypanosomal drugs.[1][2][3][4] This suggests a novel mechanism of action, which is a desirable attribute for new drug candidates to overcome potential resistance.

  • Off-Target Effects: Some analogues were profiled for off-target effects, with inhibition of hERG (pIC50 5.3) being identified as a potential issue that requires further optimization to mitigate the risk of cardiac arrhythmia.[4]

Data Presentation

The following tables summarize the quantitative data for key compounds from the this compound series.

Table 1: In Vitro Activity and Physicochemical Properties of Selected this compound Derivatives

CompoundpEC50 (T. cruzi)Selectivity vs. Vero cellsKinetic Solubility (µM)Mouse Liver Microsome Clint (mL/min/g)
1 6.940-foldLowStable
8b 6.4High-Improved

Data synthesized from public research documents.[4]

Mandatory Visualization

Drug_Discovery_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_characterization Candidate Characterization HTS High-Throughput Screening (TCAMS Library) Hit_ID Hit Identification (Compound 1) HTS->Hit_ID Identifies active series Synthesis Analogue Synthesis Hit_ID->Synthesis Initiates optimization SAR Structure-Activity Relationship (SAR) - Potency - Selectivity - Metabolic Stability In_Vitro_Assays In Vitro Assays - T. cruzi amastigote assay - Cytotoxicity assay (Vero cells) SAR->In_Vitro_Assays DMPK DMPK Assays - Microsomal Stability - Solubility SAR->DMPK Optimized_Lead Optimized Lead Compound SAR->Optimized_Lead Identifies lead Synthesis->SAR In_Vitro_Assays->SAR DMPK->SAR MoA Mechanism of Action Studies - TcCYP51 Assay - Cytocidality Assay Safety Safety Profiling - hERG Assay Optimized_Lead->MoA Optimized_Lead->Safety

Caption: Drug discovery workflow for this compound derivatives.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the evaluation of this compound derivatives against T. cruzi.

Protocol 1: In Vitro T. cruzi Intracellular Amastigote Assay

Objective: To determine the 50% effective concentration (EC50) of test compounds against the intracellular amastigote form of T. cruzi.

Materials:

  • Host cells (e.g., Vero or 3T3 cells)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Benznidazole)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P40

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the incubation period, wash the plates with sterile PBS to remove any non-invaded trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells. Include wells with no compound (negative control), DMSO vehicle control, and a positive control (Benznidazole).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere to allow for amastigote replication.

  • Assay Development:

    • Add CPRG substrate solution containing Nonidet P40 to each well.

    • Incubate at 37°C for 4 hours to allow for the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a mammalian cell line (e.g., Vero cells) to assess selectivity.

Materials:

  • Vero cells

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Resazurin sodium salt solution

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include wells with no compound and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • Add Resazurin solution to each well.

    • Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the controls. Determine the CC50 value by fitting the data to a dose-response curve. The selectivity index (SI) can then be calculated as CC50 / EC50.

Protocol 3: Mouse Liver Microsomal (MLM) Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in the presence of mouse liver microsomes.

Materials:

  • Mouse liver microsomes (MLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control with known metabolic instability (e.g., Verapamil)

  • Acetonitrile with an internal standard

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing MLM and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

References

Application Notes and Protocols: 6-Methyl-2,4-pyrimidinediamine Derivatives as Dual ALK/HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of dual-target inhibitors presents a promising avenue in cancer therapy, offering the potential for enhanced efficacy and the ability to overcome drug resistance. Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) are two clinically validated targets in oncology. Aberrant ALK activity, often due to chromosomal rearrangements, drives the proliferation of various cancers, including non-small cell lung cancer (NSCLC). HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The simultaneous inhibition of ALK and HDACs has been shown to have synergistic anti-proliferative effects in cancer cells. This document provides detailed information and protocols for the study of 6-methyl-2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDACs.

Quantitative Data Summary

Several derivatives of the this compound scaffold have been synthesized and identified as potent dual inhibitors of ALK and HDACs. The following tables summarize the in vitro inhibitory activities of key compounds.

Table 1: Inhibitory Activity of Compound 10f against ALK and HDAC1

CompoundTargetIC50 (nM)Reference
10fALK (wild-type)2.1[1]
ALK (L1196M mutant)1.7[1]
ALK (G1202R mutant)0.4[1]
HDAC17.9[1]

Table 2: Inhibitory Activity of Compound 12a against ALK, HDAC1, and Cancer Cell Proliferation

CompoundTarget/Cell LineIC50 (nM)Reference
12aALK (wild-type)-[2][3]
HDAC1-[2][3]
H2228 (ALK-dependent lung cancer)11[2][3]

Signaling Pathways and Experimental Workflow

The dual inhibition of ALK and HDACs by this compound derivatives impacts critical cancer signaling pathways, leading to cell cycle arrest and apoptosis. The general workflow for evaluating these compounds involves a series of in vitro enzymatic and cell-based assays.

ALK_HDAC_Inhibition_Pathway Inhibitor This compound Derivative ALK ALK Tyrosine Kinase Inhibitor->ALK Inhibits HDAC Histone Deacetylase (HDAC) Inhibitor->HDAC Inhibits pALK Phospho-ALK ALK->pALK Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) pALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Histones Histones HDAC->Histones Deacetylates Apoptosis Apoptosis AcHistones Acetylated Histones Histones->AcHistones Acetylation (HATs) TSG Tumor Suppressor Gene Expression AcHistones->TSG TSG->Apoptosis

Dual ALK/HDAC Inhibition Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis ALK_Assay In Vitro ALK Kinase Assay (IC50 Determination) Start->ALK_Assay HDAC_Assay In Vitro HDAC Inhibition Assay (IC50 Determination) Start->HDAC_Assay Cell_Viability Cell-Based Viability Assay (e.g., CCK-8/WST-8) ALK_Assay->Cell_Viability HDAC_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-ALK, Ac-Histones) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Apoptosis_Assay End Lead Optimization Western_Blot->End Apoptosis_Assay->End

Experimental Workflow for Dual Inhibitor Evaluation.

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of the inhibitor to the ALK kinase domain.

Materials:

  • Recombinant ALK kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compound (this compound derivative)

  • Staurosporine (positive control)

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Kinase Buffer to a 3X final concentration.

  • Kinase/Antibody Mixture: Prepare a mixture of ALK kinase and Eu-anti-Tag antibody in Kinase Buffer at a 3X final concentration.

  • Tracer Solution: Prepare the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer at a 3X final concentration.

  • Assay Assembly: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the inhibition of HDAC enzymatic activity using a fluorogenic substrate.

Materials:

  • Recombinant HDAC1 enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

  • Test compound

  • Trichostatin A (TSA, positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC1 enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (WST-8/CCK-8)

This colorimetric assay determines the effect of the dual inhibitor on the viability of cancer cell lines.

Materials:

  • ALK-positive cancer cell line (e.g., H2228)

  • Complete culture medium

  • Test compound

  • WST-8 (or CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include a DMSO-only control.

  • Reagent Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis for Phospho-ALK and Acetylated Histones

This protocol is for detecting the phosphorylation status of ALK and the acetylation level of histones in treated cells.

Materials:

  • ALK-positive cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-acetyl-Histone H3, anti-Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash with ice-cold PBS and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the respective total protein or loading control to determine the change in protein phosphorylation or acetylation.

References

Application Note: NMR Spectroscopic Characterization of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 6-Methyl-2,4-pyrimidinediamine using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies for sample preparation, and the acquisition of one-dimensional ¹H and ¹³C NMR spectra are outlined. Expected chemical shift data are summarized for structural verification. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, a crucial step in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Accurate structural characterization is fundamental for understanding its chemical properties and biological activity. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of small molecules in solution.[1] This application note details the use of ¹H and ¹³C NMR for the verification of the chemical structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift ranges for analogous functional groups.[2][3][4][5][6][7][8] The use of an appropriate deuterated solvent, such as DMSO-d₆, is recommended for solubilizing the compound and providing a lock signal for the NMR spectrometer.[9][10][11]

Structure of this compound:

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C5-H5.5 - 6.0Singlet1H
C6-CH₃2.0 - 2.5Singlet3H
N4-NH₂6.0 - 7.0Broad Singlet2H
N2-NH₂5.5 - 6.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2160 - 165
C4160 - 165
C590 - 100
C6150 - 155
C6-CH₃20 - 25

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][11][12]

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[9][13] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[9][14] The final sample height in the tube should be approximately 4-5 cm.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-12 ppm

  • Referencing: The residual DMSO solvent peak at δ ~2.50 ppm can be used as an internal reference.[10]

¹³C NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C)

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The DMSO solvent peak at δ ~39.52 ppm can be used as an internal reference.[10]

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the known solvent peak.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

  • Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities (for ¹H), and integrations (for ¹H).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Reporting weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR filter->h1_nmr Insert Sample c13_nmr Acquire 13C NMR filter->c13_nmr Insert Sample process_h1 Process 1H Spectrum h1_nmr->process_h1 process_c13 Process 13C Spectrum c13_nmr->process_c13 assign Assign Signals process_h1->assign process_c13->assign report Generate Report assign->report

Caption: Workflow for NMR characterization.

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive guide for the NMR spectroscopic characterization of this compound. Adherence to these methodologies will enable researchers to reliably verify the structure and assess the purity of this compound, facilitating its further investigation in drug discovery and development programs. For more complex structural problems or for the analysis of mixtures, advanced NMR techniques such as COSY, HSQC, and HMBC may be employed.[10][15]

References

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2,4-pyrimidinediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 6-Methyl-2,4-pyrimidinediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route for this compound?

A1: The most prevalent and efficient synthetic route is a three-step process starting from the condensation of ethyl acetoacetate with guanidine to form 2-amino-4-hydroxy-6-methylpyrimidine. This intermediate is then chlorinated to yield 2-amino-4-chloro-6-methylpyrimidine, which is subsequently aminated to produce the final product, this compound.

Q2: My yield of 2-amino-4-hydroxy-6-methylpyrimidine is low. What are the common causes and how can I improve it?

A2: Low yields in the initial condensation step are often due to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to consider for yield improvement include the choice of base, reaction temperature, and purity of starting materials. Using a strong base like sodium ethoxide or sodium methoxide is crucial. Ensure your starting materials are pure, as impurities can inhibit the reaction. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: I am observing significant byproduct formation during the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. How can I minimize this?

A3: The chlorination step using phosphorus oxychloride (POCl₃) can sometimes lead to the formation of undesired chlorinated byproducts. To minimize these, it is important to control the reaction temperature and use freshly distilled POCl₃. After the reaction, quenching with ice-cold water or an alcohol-based quenching method can improve the purity and yield of the desired 2-amino-4-chloro-6-methylpyrimidine. A patent describes a method using alcohol to quench phosphorus oxychloride, which is reported to be safer and can lead to a recovery rate of over 70%, potentially reaching 82%.[1]

Q4: The final amination step to produce this compound is not proceeding to completion. What can I do?

A4: Incomplete amination of 2-amino-4-chloro-6-methylpyrimidine can be due to several factors. The reactivity of the chloro-substituent is influenced by the electron-donating amino group already present on the pyrimidine ring. To drive the reaction to completion, consider using a higher concentration of the aminating agent (e.g., ammonia in a sealed vessel), increasing the reaction temperature, or employing a catalyst. For less reactive chloro-pyrimidines, palladium-catalyzed amination (Buchwald-Hartwig amination) can be a highly effective alternative to traditional nucleophilic aromatic substitution.

Q5: What are the best practices for purifying the final product, this compound, to achieve high purity?

A5: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of pyrimidine derivatives include ethanol, ethyl acetate, or mixtures with water. For column chromatography, silica gel is a common stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity adjusted to achieve good separation.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield in Condensation Step Incomplete reactionIncrease reaction time and monitor by TLC. Ensure the use of a strong base like sodium ethoxide.
Side reactionsUse purified starting materials (ethyl acetoacetate and guanidine). Control the reaction temperature to minimize the formation of byproducts.
Suboptimal base concentrationEnsure the correct molar ratio of the base to the reactants.
Low Yield in Chlorination Step Incomplete chlorinationUse an excess of freshly distilled phosphorus oxychloride. Ensure the reaction goes to completion by monitoring with TLC.
Degradation during workupQuench the reaction mixture carefully with ice-water or an alcohol-based method.[1] Maintain a low temperature during quenching.
Loss during extractionUse an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
Low Yield in Amination Step Incomplete reactionIncrease the concentration of the aminating agent (ammonia). Increase the reaction temperature and pressure (using a sealed reaction vessel).
Deactivation of the substrateConsider using a palladium-catalyzed Buchwald-Hartwig amination protocol for a more efficient reaction.
Side reactionsEnsure the absence of water to prevent hydrolysis of the chloropyrimidine.
Product Purity Issues Presence of starting materialsMonitor the reaction to ensure it has gone to completion. Optimize purification methods (recrystallization solvent system or chromatography gradient).
Formation of colored impuritiesTreat the crude product with activated charcoal during recrystallization to remove colored impurities.
Presence of isomeric byproductsOptimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Utilize high-resolution chromatography for separation.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine

This protocol is adapted from a procedure for a similar compound, 2,4-diamino-6-hydroxypyrimidine, which has been reported to yield 80-82%.[2] Another similar synthesis reports a yield of 95%.

Materials:

  • Guanidine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride and stir to form the free base of guanidine.

  • In a separate flask, add ethyl acetoacetate to a solution of sodium ethoxide in anhydrous ethanol.

  • Add the guanidine solution to the ethyl acetoacetate solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid to precipitate the product.

  • Filter the precipitate, wash it with cold ethanol, and dry it to obtain 2-amino-4-hydroxy-6-methylpyrimidine.

Step 2: Synthesis of 2-amino-4-chloro-6-methylpyrimidine

This procedure is based on a reported method with a yield of 54%.[3]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonia solution

Procedure:

  • In a round-bottom flask, add 2-amino-4-hydroxy-6-methylpyrimidine to an excess of freshly distilled phosphorus oxychloride.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and slowly quench the reaction by adding crushed ice.

  • Neutralize the solution with a concentrated ammonia solution to a pH of 8 to precipitate the product.

  • Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-chloro-6-methylpyrimidine.

Step 3: Synthesis of this compound

This is a general procedure for the amination of a chloropyrimidine.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine

  • Ammonia solution (e.g., 28% in water or ammonia in an organic solvent)

  • A suitable solvent (e.g., ethanol, dioxane)

  • Sealed reaction vessel (e.g., autoclave or sealed tube)

Procedure:

  • Place 2-amino-4-chloro-6-methylpyrimidine and the ammonia solution in a sealed reaction vessel.

  • Heat the mixture to a temperature between 100-150°C for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and related compounds.

Reaction Step Starting Materials Product Reported Yield Reference
CondensationGuanidine hydrochloride, Ethyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine80-82%[2]
CondensationGuanidine nitrate, Methyl cyanoacetate2,4-Diamino-6-hydroxypyrimidine95%ChemicalBook
Chlorination2-amino-4-hydroxy-6-methylpyrimidine, POCl₃2-amino-4-chloro-6-methylpyrimidine54%[3]
Chlorination2,4-Diamino-6-hydroxypyrimidine, POCl₃2,4-Diamino-6-chloropyrimidine85%MDPI
Amination2-amino-4,6-dichloropyrimidine, various aminesSubstituted 2,4-diaminopyrimidines78-85%MDPI

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Purification A Ethyl Acetoacetate + Guanidine B 2-amino-4-hydroxy-6-methylpyrimidine A->B  Sodium Ethoxide, Reflux C 2-amino-4-chloro-6-methylpyrimidine B->C  POCl3, Reflux D This compound C->D  Ammonia, Heat, Pressure E Pure Product D->E  Recrystallization / Chromatography

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Derivatives of 2,4-diamino-6-methylpyrimidine have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs), including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this pathway can block angiogenesis, a critical process for tumor growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor This compound (or its derivatives) Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

References

solubility issues of 6-Methyl-2,4-pyrimidinediamine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 6-Methyl-2,4-pyrimidinediamine in Dimethyl Sulfoxide (DMSO). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

While specific quantitative solubility data for this compound in DMSO is not extensively published, pyrimidine derivatives can exhibit variable solubility in DMSO.[1][2] Generally, DMSO is a powerful solvent for many organic compounds, including pyrimidines.[3][4] However, factors such as the crystalline structure, purity of the compound, and water content in the DMSO can significantly influence solubility.[1] For initial experiments, it is advisable to start with a lower concentration and gradually increase it.

Q2: I am having trouble dissolving this compound in DMSO. What are the potential reasons?

Several factors can contribute to solubility issues:

  • Compound Purity: Impurities can affect the dissolution process.

  • DMSO Quality: The presence of water in DMSO can significantly reduce its solvating power for certain compounds. Always use anhydrous, high-purity DMSO.[1]

  • Temperature: Room temperature may not be sufficient to dissolve the compound, especially at higher concentrations.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.

  • Particle Size: A larger particle size of the solid compound will dissolve more slowly.

Q3: My stock solution in DMSO was clear, but now I see precipitation after storage. What should I do?

Precipitation upon storage, especially at low temperatures (-20°C or -80°C), can occur. This is often due to the solution becoming supersaturated at that temperature. To resolve this, you can try gently warming the solution in a water bath (30-40°C) and vortexing until the precipitate redissolves.[1] Always ensure the vial is tightly sealed to prevent moisture absorption.[1] Before use, allow the solution to return to room temperature and visually inspect for any precipitation.

Q4: The compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This is a common issue for compounds with low aqueous solubility.[2][5] When the DMSO stock is diluted into an aqueous buffer or medium, the compound may crash out of solution. Here are some strategies to mitigate this:

  • Lower the Final Concentration: Working with a lower final concentration of the compound in the aqueous medium is the most direct solution.[2]

  • Increase the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v). Increasing the final DMSO percentage in your assay may help keep the compound dissolved. Remember to include a vehicle control with the same final DMSO concentration.[2]

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous medium can help maintain the solubility of hydrophobic compounds.[1][2]

  • Serial Dilutions: Instead of a single large dilution, performing serial dilutions can sometimes prevent the rapid supersaturation that leads to precipitation.[2]

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in DMSO

If you are encountering issues with dissolving this compound in DMSO, follow this troubleshooting workflow:

G start Start: Undissolved Compound in DMSO check_purity Verify Compound Purity and DMSO Quality (Anhydrous, High-Purity) start->check_purity vortex Vortex Vigorously for 2-5 minutes check_purity->vortex dissolved1 Is the compound fully dissolved? vortex->dissolved1 sonicate Sonicate in a bath sonicator for 10-20 minutes dissolved1->sonicate No end_success Solution Prepared Successfully dissolved1->end_success Yes dissolved2 Is the compound fully dissolved? sonicate->dissolved2 warm Gently warm the solution to 30-40°C with intermittent vortexing dissolved2->warm No dissolved2->end_success Yes dissolved3 Is the compound fully dissolved? warm->dissolved3 dissolved3->end_success Yes end_fail Consider Preparing a More Dilute Solution or Using a Co-Solvent dissolved3->end_fail No G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of this compound purity Purity purity->solubility crystal Crystal Lattice Energy crystal->solubility mw Molecular Weight mw->solubility solvent_purity DMSO Purity (Anhydrous) solvent_purity->solubility polarity Polarity polarity->solubility temp Temperature temp->solubility conc Concentration conc->solubility mixing Agitation (Vortexing/Sonication) mixing->solubility

References

Technical Support Center: Synthesis of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2,4-pyrimidinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent and established method for synthesizing this compound involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with guanidine. This initial reaction typically yields 2-amino-4-hydroxy-6-methylpyrimidine. Subsequent chemical modifications, including chlorination followed by amination, are then performed to arrive at the final this compound product. An alternative approach involves the direct reaction of a pre-synthesized substituted pyrimidine, such as 2-amino-4-chloro-6-methylpyrimidine, with an appropriate amine source.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Several byproducts can arise during the synthesis, primarily depending on the reaction conditions. Key potential impurities include:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and guanidine may be present if the initial condensation reaction does not go to completion.

  • Self-Condensation Products of Ethyl Acetoacetate: Under the basic conditions of the reaction, ethyl acetoacetate can undergo self-condensation, a reaction known as Claisen condensation, to produce species like ethyl acetoacetate.[1][2][3][4][5]

  • Hydrolysis Products: The amino groups on the pyrimidine ring are susceptible to hydrolysis, which can lead to the formation of hydroxylated impurities. For instance, 2,4-diaminopyrimidine systems can hydrolyze to form 2-amino-4-oxopyrimidine or 4-amino-2-oxopyrimidine, depending on the specific conditions and the substitution pattern on the ring.[6]

  • Intermediates from Multi-step Syntheses: If the synthesis proceeds through a chlorinated intermediate, such as 2-amino-4-chloro-6-methylpyrimidine, this compound may persist as an impurity if the subsequent amination step is incomplete.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction parameters is crucial.

  • Stoichiometry and Reaction Time: Ensure the optimal molar ratios of reactants and allow the reaction to proceed for a sufficient duration to maximize the conversion of starting materials.

  • Temperature Control: Maintain the recommended reaction temperature to avoid promoting side reactions, such as the self-condensation of ethyl acetoacetate.

  • pH Control: Careful control of pH during the reaction and work-up is essential to prevent the hydrolysis of amino groups on the pyrimidine ring.

  • Purification of Intermediates: If the synthesis involves isolating intermediates, ensure their purity before proceeding to the next step to avoid carrying forward impurities.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low yield of the desired product. Incomplete reaction.- Increase reaction time.- Optimize reaction temperature.- Ensure efficient stirring.
Suboptimal stoichiometry of reactants.- Verify the molar ratios of starting materials.
Degradation of product during work-up.- Control pH and temperature during extraction and purification steps.
Presence of a significant amount of starting materials in the final product. Insufficient reaction time or temperature.- Extend the reaction duration or cautiously increase the temperature.
Inefficient purification.- Employ a more effective purification technique (e.g., recrystallization from a different solvent system, column chromatography).
Identification of unexpected peaks in analytical spectra (e.g., NMR, LC-MS). Formation of byproducts such as self-condensation products or hydrolysis products.- Refer to the "Potential Byproducts" section in the FAQs.- Perform detailed structural elucidation of the impurities using techniques like 2D NMR and high-resolution mass spectrometry.
Contamination from solvents or reagents.- Use high-purity solvents and reagents.- Run blank analyses of the solvents.

Experimental Protocols

Protocol 1: Identification of Byproducts by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The retention times of the main product and any byproducts can be compared to those of known standards if available. The peak area percentage can provide a semi-quantitative measure of the purity.

Protocol 2: Characterization of Byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: The mass-to-charge ratio (m/z) of the eluting peaks will help in identifying the molecular weights of the main product and any impurities. This information, combined with the retention time data, is crucial for tentative identification of byproducts.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_remediation Remediation Start Crude Reaction Mixture HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity Byproduct_ID Byproduct Identification LCMS->Byproduct_ID NMR->Byproduct_ID Optimize Optimize Reaction Conditions Purity->Optimize Byproduct_ID->Optimize Purify Purify Product Byproduct_ID->Purify Troubleshooting_Logic Start Issue Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity LowYield->Impurity No CheckParams Check Reaction Parameters (Time, Temp, Stoichiometry) LowYield->CheckParams Yes IdentifyImpurity Identify Impurity (LC-MS, NMR) Impurity->IdentifyImpurity Yes End Problem Resolved Impurity->End No CheckParams->End ImproveWorkup Improve Workup/ Purification ImproveWorkup->End AdjustConditions Adjust Conditions to Minimize Byproduct IdentifyImpurity->AdjustConditions AdjustConditions->ImproveWorkup

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-2,4-pyrimidinediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 6-Methyl-2,4-pyrimidinediamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives, primarily through the nucleophilic aromatic substitution (SNAr) on 2-amino-4-chloro-6-methylpyrimidine.

Q1: I am getting a low to no yield of my desired this compound derivative. What are the possible reasons and how can I improve it?

A1: Low yields are a common challenge in pyrimidine synthesis. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Insufficiently Activated Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of the amino group at C2 and the methyl group at C6 are electron-donating, which can decrease the reactivity of the C4 position towards nucleophilic substitution.

    • Solution: While you cannot change the core structure, ensuring your reaction conditions are optimal is key. Higher temperatures can often overcome this lower reactivity.

  • Poor Leaving Group: The chloro group is a reasonably good leaving group in SNAr reactions. However, its reactivity can be influenced by reaction conditions.

  • Weak Nucleophile: The strength of your amine nucleophile is critical.

    • Solution: If you are using a weakly nucleophilic amine, you may need to use more forcing conditions, such as higher temperatures or a stronger base, to facilitate the reaction.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in driving the reaction to completion.

    • Solution: If you are running the reaction at room temperature, consider gradually increasing the temperature. Reactions are often heated to 80-120 °C.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the intermediate and accelerate the reaction.[1] Experimenting with different solvents can lead to improved outcomes.

  • Incorrect Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] The amount of base is also important; typically 1.5 to 2.0 equivalents are used.[1]

Q2: I am observing the formation of multiple products or isomers in my reaction. How can I improve the selectivity?

A2: The formation of multiple products can arise from competing reactions.

  • Di-substitution: If your starting material has multiple leaving groups (e.g., 2,4-dichloro-6-methylpyrimidine), you might see a mixture of mono- and di-substituted products.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[1] Lowering the reaction temperature can also improve selectivity.

  • Reaction at other positions: While substitution at the C4 position of 2-amino-4-chloro-6-methylpyrimidine is generally favored, side reactions can occur.

Q3: I am facing difficulties in purifying my final product. What are the common impurities and how can I remove them?

A3: Purification can be challenging due to the polar nature of diaminopyrimidines.

  • Common Impurities:

    • Unreacted starting materials (2-amino-4-chloro-6-methylpyrimidine and the amine nucleophile).

    • Salts of the base used (e.g., triethylammonium chloride).

    • Side products from hydrolysis of the starting material if water is present.

  • Purification Strategies:

    • Aqueous Work-up: After the reaction is complete, an aqueous work-up can help remove water-soluble impurities like the base hydrochloride salts.[1] Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine.

    • Column Chromatography: This is a very common and effective method for purifying pyrimidine derivatives. Silica gel is typically used as the stationary phase, with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane) as the mobile phase.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[3][4]

    • Acid-Base Extraction: Since the product is basic, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. Then, neutralize the aqueous layer with a base (e.g., NaOH) and extract the pure product back into an organic solvent.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating SNAr reactions on chloropyrimidines, often leading to shorter reaction times and improved yields. The general protocol would be similar to conventional heating, but the reaction is carried out in a sealed microwave vial.

Data Presentation

The following table summarizes the optimization of reaction conditions for the nucleophilic aromatic substitution of a generic 4-chloropyrimidine with an amine, which can be adapted for this compound derivatives.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1THFTEA6012Low
2AcetonitrileTEA808Moderate
3DMFDIPEA1004High
4DMSODIPEA1002High
5EthanolK₂CO₃Reflux12Moderate

Note: This is a generalized table. Optimal conditions will vary depending on the specific amine nucleophile used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-6-methyl-2,4-pyrimidinediamine derivatives

This protocol describes a general method for the reaction of 2-amino-4-chloro-6-methylpyrimidine with a primary or secondary amine.

Materials:

  • 2-amino-4-chloro-6-methylpyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 eq.)[1]

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-chloro-6-methylpyrimidine and the anhydrous solvent.

  • Add the amine nucleophile to the mixture.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[1]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1][2]

Protocol 2: Synthesis of the Precursor 2-amino-4-chloro-6-methylpyrimidine

This protocol is adapted from the synthesis of 2,4-diamino-6-chloropyrimidine.[2]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Carefully add 2-amino-4-hydroxy-6-methylpyrimidine to an excess of POCl₃.

  • Heat the mixture with stirring (e.g., at 97 °C for 17 hours, as a reference).[2]

  • After the reaction is complete, cool the mixture and slowly quench by adding it to ice water.

  • Heat the aqueous solution (e.g., at 90 °C for 1 hour) to hydrolyze any remaining POCl₃.[2]

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate to obtain 2-amino-4-chloro-6-methylpyrimidine.

Mandatory Visualization

Signaling Pathway Diagram

Many 2,4-pyrimidinediamine derivatives are being investigated as kinase inhibitors, particularly as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[5][6][7] The following diagram illustrates the simplified signaling pathways affected by such inhibitors.

ALK_HDAC_Inhibition cluster_0 ALK Signaling Pathway cluster_1 HDAC-mediated Gene Silencing cluster_2 Therapeutic Intervention ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Acetylation (HATs) Histones->HDAC Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Pyrimidinediamine This compound Derivative Pyrimidinediamine->ALK Inhibition Pyrimidinediamine->HDAC Inhibition

Caption: Dual inhibition of ALK and HDAC signaling pathways by a this compound derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of a this compound derivative.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - 2-amino-4-chloro-6-methylpyrimidine - Amine Nucleophile - Solvent & Base Start->Reaction_Setup Reaction Reaction under Inert Atmosphere (Heat if necessary) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification Workup->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Characterization Characterization (NMR, MS, etc.) Column_Chromatography->Characterization Recrystallization->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low product yield in the synthesis.

Troubleshooting_Logic Start Low Product Yield Check_Temp Is the reaction temperature high enough? Start->Check_Temp Increase_Temp Increase Temperature (e.g., to 80-120 °C) Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Recheck Re-run reaction with optimized conditions Increase_Temp->Recheck Change_Solvent Switch to a polar aprotic solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Check_Base Is a suitable base being used in sufficient quantity? Check_Solvent->Check_Base Yes Change_Solvent->Recheck Change_Base Use TEA or DIPEA (1.5-2.0 eq.) Check_Base->Change_Base No Check_Nucleophile Is the nucleophile strong enough? Check_Base->Check_Nucleophile Yes Change_Base->Recheck More_Forcing_Conditions Use more forcing conditions (higher temp, stronger base) Check_Nucleophile->More_Forcing_Conditions No Check_Nucleophile->Recheck Yes More_Forcing_Conditions->Recheck

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

References

avoiding degradation of 6-Methyl-2,4-pyrimidinediamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Methyl-2,4-pyrimidinediamine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is also recommended to protect the compound from light.[4]

Q2: Is this compound sensitive to moisture?

A2: Yes, some safety data sheets indicate that this compound is hygroscopic.[2] Therefore, it is crucial to store it in a dry environment and keep the container tightly sealed to prevent moisture absorption.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related pyrimidine derivatives, potential degradation routes include hydrolysis of the amino groups and photodegradation.[1][4] The presence of an electron-donating methyl group on the pyrimidine ring may influence the susceptibility of the amino groups to hydrolysis.[1]

Q4: Are there any known incompatible materials to avoid during storage?

A4: Yes, this compound should be stored away from strong oxidizing agents.[3]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from potential impurities and degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Moisture absorption (hygroscopicity).[2]2. Degradation due to improper storage (light or heat exposure).[4]3. Contamination.1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. Verify that the storage area is cool, dark, and well-ventilated.3. Assess purity using HPLC or GC-MS. If degraded, consider acquiring a new batch.
Inconsistent experimental results 1. Degradation of the compound leading to lower effective concentration.2. Presence of impurities affecting the reaction.1. Confirm the purity of the starting material using the analytical protocols below.2. If degradation is suspected, use a fresh, properly stored sample.
Poor solubility 1. Formation of less soluble degradation products.2. Incorrect solvent or pH.1. Check the purity of the compound.2. Ensure the appropriate solvent and pH conditions are used for your experiment. The stability of similar compounds can be pH-dependent.[5]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required for specific instrumentation and applications.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 5% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities and degradation products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent like methanol or dichloromethane.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) Oxidation Oxidation This compound->Oxidation Oxidizing agents Hydrolyzed_Products 2-Amino-6-methyl- pyrimidin-4(3H)-one or 4-Amino-6-methyl- pyrimidin-2(1H)-one Hydrolysis->Hydrolyzed_Products Photoproducts Various photolytic degradation products Photodegradation->Photoproducts Oxidized_Products Oxidized derivatives Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Suspected Degradation of This compound check_appearance Visually inspect the sample. Is there a change in color or texture? start->check_appearance check_storage Review storage conditions. (Tightly sealed, cool, dry, dark?) check_appearance->check_storage Yes run_hplc Perform purity analysis (e.g., HPLC or GC-MS). check_appearance->run_hplc No check_storage->run_hplc No correct_storage Correct storage conditions. check_storage->correct_storage Yes purity_ok Is purity acceptable? run_hplc->purity_ok use_sample Proceed with experiment. purity_ok->use_sample Yes discard_sample Discard sample and obtain a new batch. purity_ok->discard_sample No correct_storage->run_hplc

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Scaling Up 6-Methyl-2,4-pyrimidinediamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Methyl-2,4-pyrimidinediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?

When moving from laboratory to pilot or industrial scale, several challenges can arise. These often include managing exothermic reactions during the pyrimidine ring formation, overcoming solubility issues of starting materials and the final product, controlling the impurity profile resulting from side reactions, achieving consistent and high yields, and developing effective and scalable purification methods.[1]

Q2: What are the critical process parameters to monitor during the synthesis?

Key parameters to control closely include reaction temperature, reaction time, and the molar ratio of reactants. For instance, in analogous pyrimidine syntheses, maintaining a specific temperature range, such as 100-120°C for the initial condensation step, is crucial for driving the reaction to completion and minimizing byproduct formation.[1]

Q3: What are common impurities, and how can they be minimized?

Common impurities can include unreacted starting materials and byproducts from side reactions. Optimizing the stoichiometry of the reactants can help reduce the presence of unreacted starting materials. To minimize the formation of closely related impurities, precise control over reaction temperature and time is essential. Employing a well-designed purification strategy, such as multi-step recrystallization or column chromatography with an appropriate solvent system, is critical for removing impurities that do form.[1]

Q4: Are there alternative synthetic routes for large-scale production?

Several synthetic pathways exist for pyrimidine derivatives. A common laboratory-scale synthesis might involve the condensation of guanidine with a β-dicarbonyl compound. For industrial-scale production, a frequently employed route for analogous compounds involves the reaction of 2,4-diamino-6-chloropyrimidine with an appropriate nucleophile.[2] The choice of route often depends on the cost and availability of starting materials, reaction efficiency, and ease of purification.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction- Ensure the reaction temperature is maintained within the optimal range for the entire duration.[1]- Verify the accuracy of the molar ratios of all reactants.- Increase the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC).
Product Decomposition- Avoid excessive heating or prolonged reaction times, which can lead to degradation.[1]- Ensure the reaction is conducted under an inert atmosphere if the product or intermediates are sensitive to oxygen.
Suboptimal Reagent Quality- Use reagents of high purity. Impurities in starting materials can inhibit the reaction or lead to side products.- Confirm the activity of any catalysts or bases being used.
Inefficient Isolation- Optimize the work-up and isolation procedure to minimize product loss. This may involve adjusting the pH during extraction or optimizing the recrystallization solvent and temperature.
Problem 2: Product Purity Issues
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials- Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.[1]- Improve the efficiency of the purification method (e.g., adjust the solvent gradient in column chromatography, use a different recrystallization solvent).
Formation of Closely Related Impurities- Employ column chromatography with a high-resolution stationary phase and an optimized solvent system for effective separation.[1]- Consider a multi-step purification process, such as a combination of recrystallization and chromatography.- Re-evaluate the reaction conditions (temperature, catalyst, solvent) to disfavor the formation of specific byproducts.
Inconsistent Product Quality Between Batches- Ensure strict control over all process parameters for each batch.- Implement a quality control protocol for all incoming raw materials to ensure consistency.[1]

Data Presentation

Table 1: Representative Yield and Purity Data at Different Scales

Scale Typical Yield (%) Purity (%) Common Challenges
Laboratory (1-10 g)75-85>98- Manual handling variations- Idealized heating and mixing
Pilot (1-10 kg)65-7595-98- Heat transfer limitations- Mixing inefficiencies- Introduction of new impurities from equipment
Industrial (>100 kg)60-70>99 (after multiple purifications)- Process control at large volumes- Consistent raw material sourcing- Waste stream management

Note: The data presented are representative and may vary depending on the specific synthetic route and process optimization.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate)

  • Reaction Setup: In a suitably sized reactor equipped with a stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl3).

  • Reactant Addition: Slowly add 2,4-diamino-6-hydroxypyrimidine to the stirred POCl3 at room temperature.

  • Reaction: Heat the reaction mixture to 100-105°C and maintain for 8 hours.

  • Work-up: After completion, cool the reaction mixture and carefully quench by adding it to ice water.

  • Isolation: Neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4-diamino-6-chloropyrimidine.

Protocol 2: Synthesis of this compound (Illustrative Final Step)

  • Reaction Setup: In a reactor, dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., a polar aprotic solvent like DMF or NMP).

  • Reagent Addition: Add a methylating agent (e.g., a methyl organometallic reagent) and a suitable catalyst (e.g., a palladium catalyst for cross-coupling reactions) under an inert atmosphere.

  • Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst and reagents (e.g., 80-120°C) and monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with an aqueous solution.

  • Isolation: Extract the product into an organic solvent. Wash the organic layer with brine and dry over a drying agent (e.g., Na2SO4).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

G cluster_synthesis General Synthetic Pathway A 2,4-Diamino-6-hydroxypyrimidine C 2,4-Diamino-6-chloropyrimidine (Intermediate) A->C Chlorination B POCl3 E This compound (Crude Product) C->E Methylation D Methylating Agent + Catalyst F Purification (Chromatography/Recrystallization) E->F G Final Pure Product F->G

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Check Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction Parameters_OK Parameters Correct? Check_Reaction->Parameters_OK Adjust_Parameters Adjust Parameters and Re-run Parameters_OK->Adjust_Parameters No Check_Purity Analyze Purity of Starting Materials Parameters_OK->Check_Purity Yes Adjust_Parameters->Check_Reaction Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify_Reagents Purify or Replace Reagents Purity_OK->Purify_Reagents No Check_Isolation Review Isolation and Purification Procedure Purity_OK->Check_Isolation Yes Purify_Reagents->Check_Reaction Optimize_Isolation Optimize Work-up and Purification Check_Isolation->Optimize_Isolation End Yield Improved Optimize_Isolation->End

Caption: A logical workflow for troubleshooting low product yield during scale-up.

References

Technical Support Center: Overcoming Resistance to 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to 6-Methyl-2,4-pyrimidinediamine in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and similar pyrimidine-based anticancer agents?

A1: Pyrimidine derivatives often act as antimetabolites. They can interfere with the synthesis of nucleic acids (DNA and RNA), which is crucial for the proliferation of rapidly dividing cancer cells.[1][2] They may achieve this by inhibiting key enzymes in the pyrimidine biosynthesis pathway or by being incorporated into DNA or RNA, leading to cellular damage and apoptosis.[2] Specifically, many pyrimidine analogs target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, disrupting the supply of precursors for DNA synthesis.[3]

Q2: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?

A2: Resistance to pyrimidine-based drugs is a multifaceted issue.[4] Common mechanisms include:

  • Metabolic Reprogramming: Cancer cells can upregulate either the de novo or the salvage pathway for pyrimidine synthesis to bypass the drug's inhibitory effect.[5][6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[4][8]

  • Alterations in Drug Target: Mutations in the target enzyme can reduce the binding affinity of the drug, rendering it less effective.

  • Activation of Alternative Survival Pathways: Cells may activate pro-survival signaling pathways, such as the PI3K-AKT pathway, to counteract the drug-induced stress.[9][10]

  • Inhibition of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), a common outcome of effective chemotherapy.[4]

Q3: Are there known combination therapies that can overcome resistance to pyrimidine-based inhibitors?

A3: Yes, several combination strategies have shown promise:

  • Targeting Pyrimidine Metabolism: Combining the primary agent with an inhibitor of a different step in pyrimidine metabolism, such as a dihydroorotate dehydrogenase (DHODH) inhibitor, can create a synthetic lethal vulnerability.[5]

  • Inhibiting Drug Efflux Pumps: Co-administration with P-gp inhibitors can restore sensitivity in cells that overexpress this transporter.[8]

  • Autophagy Inhibition: In some cancers, like pancreatic cancer, cells resistant to autophagy inhibitors show increased reliance on the pyrimidine salvage pathway, making them more sensitive to pyrimidine analogs like gemcitabine.[6]

  • Targeting Survival Pathways: Combining with inhibitors of pathways like PI3K/AKT or MDM2 can prevent the activation of resistance-conferring survival signals.[9][10]

  • Epigenetic Modulation: HDAC inhibitors have been shown to reverse 5-FU resistance by downregulating thymidylate synthase, a key enzyme in pyrimidine metabolism.[11]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Decreased cell death in response to treatment over time. Development of acquired resistance.1. Perform a dose-response curve to quantify the shift in IC50. 2. Analyze the expression of ABC transporters (e.g., P-gp) via Western blot or qPCR. 3. Assess changes in pyrimidine metabolism pathways (see Protocol 1). 4. Consider combination therapy with a P-gp inhibitor or a DHODH inhibitor.[5][8]
High intrinsic resistance in a new cell line. Pre-existing resistance mechanisms (e.g., high expression of efflux pumps, specific oncogenic mutations like KRAS).[5]1. Characterize the baseline expression of key resistance markers. 2. Screen for mutations in genes associated with pyrimidine metabolism or drug targets. 3. Test for synthetic lethality by combining this compound with inhibitors of parallel pathways (e.g., DHODH inhibitors for KRAS-mutant cells).[5]
Variable response to treatment across different experimental replicates. Inconsistent drug concentration, cell passage number, or cell health.1. Ensure accurate and consistent drug preparation and dilution. 2. Use cells within a consistent and low passage number range. 3. Regularly test for mycoplasma contamination. 4. Monitor cell viability and morphology before initiating treatment.
Drug fails to induce apoptosis but causes cell cycle arrest. The drug may be cytostatic rather than cytotoxic at the tested concentration, or apoptotic pathways are blocked.1. Perform cell cycle analysis to confirm the phase of arrest (e.g., G1/S phase).[12] 2. Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at various time points and concentrations. 3. Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2). 4. Consider combination with an MDM2 inhibitor to promote p53-mediated apoptosis.[9][13]

Key Experimental Protocols

Protocol 1: Assessing Metabolic Reprogramming in Resistant Cells

Objective: To determine if resistance is associated with a shift in pyrimidine metabolism (e.g., upregulation of the de novo synthesis pathway).

Methodology:

  • Cell Culture: Culture both the parental (sensitive) and the resistant cell lines under standard conditions.

  • Metabolite Extraction: Plate an equal number of cells for both lines. After 24 hours, wash the cells with ice-cold saline and quench metabolism by adding 80% methanol pre-chilled to -80°C. Scrape the cells and collect the extract.

  • LC-MS/MS Analysis: Centrifuge the extracts to pellet debris. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify key metabolites in the pyrimidine synthesis pathway (e.g., UMP, CTP, dUMP).

  • Data Analysis: Normalize metabolite levels to the total protein content or cell number. Compare the relative abundance of pyrimidine metabolites between the sensitive and resistant cell lines. A significant increase in these metabolites in the resistant line suggests an upregulation of the de novo pathway.

Protocol 2: Evaluating Drug Efflux Pump Activity

Objective: To assess whether increased drug efflux contributes to resistance.

Methodology:

  • Western Blot/qPCR:

    • Lyse parental and resistant cells to extract total protein or RNA.

    • Perform Western blotting using an antibody against P-glycoprotein (ABCB1/MDR1) to compare protein expression levels.

    • Alternatively, use quantitative real-time PCR (qPCR) to compare the mRNA expression levels of the ABCB1 gene.

  • Functional Dye Efflux Assay (e.g., Rhodamine 123):

    • Incubate both sensitive and resistant cells with a fluorescent substrate of P-gp, such as Rhodamine 123.

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis: Reduced accumulation of the fluorescent dye in resistant cells, which is reversible by a P-gp inhibitor, indicates increased efflux pump activity.

Visualizing Resistance Mechanisms

Signaling and Metabolic Pathways

Pyrimidine_Resistance_Mechanisms cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus cluster_2 Resistance Mechanisms drug This compound pgp P-gp Efflux Pump (ABCB1) drug->pgp target Pyrimidine Synthesis (e.g., DHFR) drug->target Enters Cell drug->target drug_out Drug Efflux pgp->drug_out dna_synthesis DNA/RNA Synthesis target->dna_synthesis Inhibition (-) apoptosis Apoptosis target->apoptosis Induces (+) proliferation Cell Proliferation dna_synthesis->proliferation metabolic_bypass Metabolic Bypass (Upregulated de novo/ salvage pathways) metabolic_bypass->dna_synthesis Restores (+) survival_pathways Pro-Survival Signaling (e.g., PI3K/AKT) survival_pathways->proliferation Promotes (+) apoptosis_block Apoptosis Inhibition (e.g., high Bcl-2) apoptosis_block->apoptosis Inhibits (-)

Caption: Key mechanisms of resistance to pyrimidine-based anticancer agents.

Experimental Workflow for Characterizing Resistance

Resistance_Workflow cluster_investigation Investigate Mechanisms cluster_validation Validate & Overcome start Develop Resistant Cell Line (Dose Escalation) ic50 Confirm Resistance (Compare IC50 values) start->ic50 q_pcr Gene Expression Analysis (qPCR for ABCB1, DHODH, etc.) ic50->q_pcr Hypothesis Testing western Protein Expression (Western Blot for P-gp, etc.) ic50->western Hypothesis Testing metabolomics Metabolomic Profiling (LC-MS for pyrimidines) ic50->metabolomics Hypothesis Testing efflux_assay Functional Efflux Assay (Rhodamine 123) ic50->efflux_assay Hypothesis Testing combo_therapy Test Combination Therapy (e.g., + P-gp inhibitor) q_pcr->combo_therapy western->combo_therapy metabolomics->combo_therapy efflux_assay->combo_therapy synergy_analysis Calculate Synergy (Chou-Talalay method) combo_therapy->synergy_analysis

Caption: Workflow for characterizing and overcoming drug resistance in vitro.

References

Technical Support Center: Refining Purification Methods for 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methyl-2,4-pyrimidinediamine, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide practical solutions to common challenges encountered during the purification process, ensuring the attainment of high-purity compounds for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. Recrystallization is often a cost-effective and scalable method for removing impurities with different solubility profiles. Column chromatography is highly effective for separating compounds with similar polarities to the desired product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For polar aminopyrimidine compounds, common solvent choices include ethanol, methanol, ethyl acetate, or a mixture of a solvent and an anti-solvent (e.g., dichloromethane/hexane).[1] A systematic approach to solvent screening is recommended, starting with small-scale solubility tests in a variety of solvents.

Q3: What are some potential impurities I might encounter during the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in pyrimidine synthesis can include unreacted starting materials such as guanidine salts or β-ketoesters, as well as byproducts from self-condensation of reactants or incomplete cyclization.[2] If the synthesis involves a chloropyrimidine intermediate, hydrolysis of the chloro group can also introduce impurities.

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography and for assessing the purity of recrystallized material. For more quantitative and detailed purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if they have distinct signals from the main compound.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower-boiling point solvent. - Reduce the initial concentration of the compound in the solvent. - Slow down the cooling process and introduce a seed crystal.
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated.- Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent) dropwise until turbidity persists, then gently warm to redissolve and cool slowly. - Evaporate some of the solvent to increase the concentration and then cool.
Colored impurities persist in the crystals. The colored impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Loss of material during transfers.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Minimize the number of transfer steps.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the desired compound from impurities. The polarity of the eluent is too high or too low. The column is overloaded with the sample. Improper column packing.- Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane or ethyl acetate eluent). - If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Streaking of the compound on TLC and the column. The compound is highly polar and is interacting strongly with the silica gel. The sample is overloaded.- Add a small percentage of a polar modifier like triethylamine or acetic acid to the eluent to reduce tailing. - Load a more dilute sample onto the column.
Cracks appearing in the silica gel bed. The column has run dry. The heat of wetting from a change in solvent polarity.- Always keep the top of the silica gel covered with the eluent. - When running a gradient, ensure a gradual change in solvent polarity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent portion-wise while heating until the solid just dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. For better resolution, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel before adding it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. If a gradient is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Experimental Workflows

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C Insoluble impurities present D Slow Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A general workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Crude Product B Dissolve & Load onto Column A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: A general workflow for the purification of this compound by column chromatography.

Troubleshooting_Oiling_Out A Problem: Compound Oils Out B Is melting point of compound lower than solvent boiling point? A->B C Use a lower boiling point solvent. B->C Yes D Is the solution too concentrated? B->D No E Add more solvent. D->E Yes F Slow down cooling. Use a seed crystal. D->F No

Caption: A troubleshooting decision tree for when a compound "oils out" during recrystallization.

References

Validation & Comparative

A Comparative Guide to 6-Methyl-2,4-pyrimidinediamine and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast landscape of pyrimidine derivatives, 6-Methyl-2,4-pyrimidinediamine and its analogs have emerged as a significant class of compounds with potential applications in various therapeutic areas, including cancer and infectious diseases.[3][4] This guide provides an objective comparison of the performance of this compound derivatives with other key pyrimidine-based compounds, supported by experimental data from preclinical studies.

Performance Comparison of Pyrimidine Derivatives

The therapeutic efficacy of pyrimidine derivatives is often evaluated based on their inhibitory activity against specific molecular targets, such as protein kinases, or their cytotoxic effects on cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound analogs and other notable pyrimidine derivatives against various biological targets.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Protein Kinases

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
2,4-DiaminopyrimidineCompound B6PAK45.9[5]
2,4-DiaminopyrimidineCompound A2PAK418.4[5]
2,4-DiaminopyrimidineCompound B8PAK420.4[5]
2,4-DiaminopyrimidineCompound 22CDK77.21[6]
2,4-DiaminopyrimidineBTX-A51CDK7272.30[6]
Macrocyclic 2,4-DiaminopyrimidineCompound 21HPK11.0[7]

Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2,4-DiaminopyrimidineCompound 9kA549 (Lung)2.14[3]
2,4-DiaminopyrimidineCompound 13fA549 (Lung)1.98[3]
2,4-DiaminopyrimidineCompound 9kHCT-116 (Colon)3.59[3]
2,4-DiaminopyrimidineCompound 13fHCT-116 (Colon)2.78[3]
2,4-DiaminopyrimidineCompound 9kPC-3 (Prostate)5.52[3]
2,4-DiaminopyrimidineCompound 13fPC-3 (Prostate)4.27[3]
2,4-DiaminopyrimidineCompound 9kMCF-7 (Breast)3.69[3]
2,4-DiaminopyrimidineCompound 13fMCF-7 (Breast)4.01[3]
2,4-DiaminopyrimidineCompound B6A549 (Lung)2.533[5]
2,4-DiarylaminopyrimidineCompound A12A549 (Lung)0.13[8]
2,4-DiarylaminopyrimidineCompound A12MDA-MB-231 (Breast)0.094[8]
2,4-DiaminopyrimidineCompound 22MV4-11 (Leukemia)0.0375[6]

Table 3: Comparative Inhibitory Activity of Other Pyrimidine Derivatives

CompoundTarget/Cell LineIC50Reference
Pyrido[2,3-d]pyrimidine 2aLipoxygenase42 µM[9][10]
Pyrido[2,3-d]pyrimidine 2fLipoxygenase47.5 µM[9][10]
Thieno[2,3-d]pyrimidine derivative lMDA-MB-23127.6 µM[11]
MethotrexateDihydrofolate ReductaseVaries (Potent Inhibitor)[12]
AzathioprinePurine SynthesisVaries[13]

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified kinase signaling pathway often targeted by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., 2,4-Diaminopyrimidine) Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K

Caption: Simplified kinase signaling pathway targeted by pyrimidine derivatives.

Experimental Protocols

The evaluation of pyrimidine derivatives involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (adenosine triphosphate), kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

The following diagram illustrates a general workflow for the screening and evaluation of pyrimidine-based kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation cluster_development Lead Optimization A Compound Synthesis (Pyrimidine Derivatives) B In vitro Kinase Assay (Primary Screening) A->B C Determination of IC50 Values B->C D Cell-based Assays (e.g., MTT Assay) C->D E Western Blot Analysis (Target Engagement) D->E G Structure-Activity Relationship (SAR) Studies D->G F In vivo Animal Models (Efficacy and Toxicity) E->F H ADME/Tox Profiling G->H H->A Iterative Design

Caption: General workflow for inhibitor screening and development.

Conclusion

The 2,4-diaminopyrimidine scaffold, particularly with a 6-methyl substitution, represents a promising framework for the development of potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. The data presented in this guide highlights the significant anti-proliferative and enzyme-inhibitory activities of these compounds. Further optimization through structure-activity relationship studies continues to yield derivatives with improved potency and pharmacological profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

References

A Comparative Guide: 6-Methyl-2,4-pyrimidinediamine Derivatives vs. Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between derivatives of the 6-Methyl-2,4-pyrimidinediamine scaffold and the well-established anticancer drug, Methotrexate. While direct experimental data on the parent compound this compound is limited in the context of cancer therapy, this guide focuses on its derivatives, which have been explored as potent anticancer agents. The comparison covers their mechanisms of action, preclinical efficacy, and the experimental methodologies used in their evaluation.

Executive Summary

Methotrexate, a cornerstone of chemotherapy for decades, functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.[1][2] This mode of action, while effective, is associated with significant side effects and the development of drug resistance.[1] Derivatives of this compound represent a class of small molecules, many of which also target DHFR, but often with different selectivity and potency.[3] Furthermore, recent research has revealed that some 2,4-diaminopyrimidine derivatives exert their anticancer effects through the inhibition of other key oncogenic pathways, such as those involving Bromodomain-containing protein 4 (BRD4), Polo-like kinase 1 (PLK1), and Focal Adhesion Kinase (FAK), offering potential advantages in overcoming methotrexate resistance and providing alternative therapeutic strategies.[2][4][5]

Mechanism of Action: A Tale of Two Targets

Methotrexate: The Classic Antifolate

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR.[1][6] By mimicking the structure of dihydrofolate, a substrate for DHFR, methotrexate binds to the enzyme's active site with high affinity, preventing the synthesis of tetrahydrofolate (THF).[6] THF is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] The resulting depletion of these precursors leads to the arrest of the cell cycle and apoptosis in rapidly dividing cancer cells.[1]

This compound Derivatives: Beyond DHFR Inhibition

Many derivatives of this compound are also potent inhibitors of DHFR.[3][7] However, the modular nature of this chemical scaffold has allowed for the development of compounds with diverse mechanisms of action:

  • Dual BRD4 and PLK1 Inhibition: Some novel aminopyrimidine derivatives have been shown to act as dual inhibitors of BRD4 and PLK1. BRD4 is an epigenetic reader crucial for the transcription of oncogenes like MYC, while PLK1 is a key regulator of mitosis.[2][8] Simultaneous inhibition of these targets can lead to synergistic anticancer effects.[4]

  • FAK Inhibition: Other 2,4-diaminopyrimidine derivatives have been designed as inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, all of which are important for cancer progression and metastasis.[5][9][10]

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of representative 2,4-diaminopyrimidine derivatives compared to methotrexate against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of a Novel Aminopyrimidine-2,4-dione (Compound 4) and Methotrexate [2]

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)U-937 (Renal Cancer) IC50 (µM)
Compound 4 2.534.318.14
Methotrexate 2.795.2610.16

Table 2: Cytotoxicity (IC50) of Potent 2,4-Diaminopyrimidine Derivatives (Compounds 9k and 13f) [11]

CompoundA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 9k 2.143.595.523.69
Compound 13f 1.982.784.274.01

Table 3: DHFR Inhibition and Cytotoxicity of Methotrexate and its Analogue (mAPA-Orn) [12]

CompoundL1210 DHFR IC50 (µM)L1210 Cell Growth IC50 (µM)
Methotrexate -0.002
mAPA-Orn 0.1600.40 - 2.4

Note: The IC50 values for methotrexate against L1210 DHFR were not explicitly provided in a comparable format in the cited source but are known to be in the picomolar to nanomolar range.[6][13]

Experimental Protocols

1. Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents:

    • DHFR enzyme (from a suitable source, e.g., human recombinant)

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (this compound derivatives and Methotrexate) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds and methotrexate.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compounds or methotrexate.

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately before reading, add the substrate DHF.

    • Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to calculate the IC50 value.

2. Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Reagents:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compounds (this compound derivatives and Methotrexate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or methotrexate and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_nucleotide_synthesis Nucleotide Synthesis cluster_inhibitors Inhibitors Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Catalyzes reduction DNA & RNA Synthesis DNA & RNA Synthesis Purine Synthesis->DNA & RNA Synthesis Thymidylate Synthesis->DNA & RNA Synthesis Cell Proliferation Cancer Cell Proliferation DNA & RNA Synthesis->Cell Proliferation MTX Methotrexate MTX->DHFR Inhibits Pyr_Derivative This compound Derivative Pyr_Derivative->DHFR Inhibits

Caption: DHFR Inhibition Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation DHFR_Assay DHFR Inhibition Assay IC50_DHFR Determine DHFR IC50 DHFR_Assay->IC50_DHFR Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cell Determine Cytotoxicity IC50 Cell_Viability->IC50_Cell Animal_Model Cancer Xenograft Animal Model IC50_DHFR->Animal_Model Lead Compound Selection IC50_Cell->Animal_Model Lead Compound Selection Treatment Administer Compounds (e.g., oral, IV) Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy (%TGI, Regression) Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical Evaluation Workflow.

Multi_Target_Signaling cluster_targets Potential Molecular Targets cluster_pathways Downstream Cellular Processes cluster_outcomes Cancer Hallmarks Pyr_Derivative 2,4-Diaminopyrimidine Derivatives DHFR DHFR Pyr_Derivative->DHFR BRD4 BRD4 Pyr_Derivative->BRD4 PLK1 PLK1 Pyr_Derivative->PLK1 FAK FAK Pyr_Derivative->FAK Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Gene_Transcription Oncogene Transcription BRD4->Gene_Transcription Mitosis Mitotic Progression PLK1->Mitosis Cell_Adhesion_Migration Cell Adhesion & Migration FAK->Cell_Adhesion_Migration Proliferation Decreased Proliferation Nucleotide_Synthesis->Proliferation Gene_Transcription->Proliferation Mitosis->Proliferation Metastasis Decreased Metastasis Cell_Adhesion_Migration->Metastasis Apoptosis Increased Apoptosis Proliferation->Apoptosis

Caption: Multi-Targeting Signaling Pathways.

Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold for the development of novel anticancer agents. While many of these compounds share a common heritage with methotrexate as DHFR inhibitors, the field is evolving to produce multi-targeted agents with the potential for improved efficacy and the ability to overcome resistance.

The preclinical data presented in this guide highlights the promise of 2,4-diaminopyrimidine derivatives as potent cytotoxic agents against a range of cancer cell lines, with some demonstrating superior activity to methotrexate in head-to-head comparisons. The exploration of alternative mechanisms of action, such as the inhibition of BRD4, PLK1, and FAK, opens up new avenues for therapeutic intervention.

Future research should focus on:

  • In vivo comparative studies: Rigorous in vivo studies in relevant animal models are necessary to validate the in vitro findings and assess the therapeutic potential of these novel compounds compared to methotrexate.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives, as well as their target engagement in vivo.

  • Clinical Translation: Promising candidates should be advanced into clinical trials to evaluate their safety and efficacy in cancer patients, including those who have developed resistance to methotrexate and other standard-of-care therapies.

The continued development of this compound derivatives holds the potential to deliver a new generation of targeted cancer therapies that can address the limitations of existing treatments.

References

Comparative In Vitro Efficacy of 2,4-Pyrimidinediamine Analogs as Dual ALK/HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of novel 2,4-pyrimidinediamine analogs designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). The data presented is compiled from recent studies investigating their potential as therapeutic agents against ALK-positive cancers.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro inhibitory and anti-proliferative activities of representative 2,4-pyrimidinediamine analogs. The selected compounds, designated 10f and 12a in the source literature, have shown potent, dual-target activity.[1][2][3] Efficacy is reported as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: In Vitro Activity of 2,4-Pyrimidinediamine Analogs

Compound Target/Cell Line Assay Type IC₅₀ (nM) Reference
Analog 10f ALK (wild-type) Kinase Assay 2.1 [2]
ALK (L1196M mutant) Kinase Assay 1.7 [2]
ALK (G1202R mutant) Kinase Assay 0.4 [2]
HDAC1 Enzyme Assay 7.9 [2]
Analog 12a ALK (wild-type) Kinase Assay Potent Inhibition¹ [1]
HDAC1 Enzyme Assay Potent Inhibition¹ [1]
H2228 (ALK-positive Lung Cancer) Proliferation Assay 11 [1][4]
A549 (Lung Cancer) Proliferation Assay 1200 [1]
MDA-MB-231 (Breast Cancer) Proliferation Assay 2300 [1]
HepG2 (Liver Cancer) Proliferation Assay 3500 [1]
SK-N-BE(2) (Neuroblastoma) Proliferation Assay 110 [1]
Ceritinib H2228 (ALK-positive Lung Cancer) Proliferation Assay >100 [1][4]

| Entinostat | H2228 (ALK-positive Lung Cancer) | Proliferation Assay | >100 |[1][4] |

¹ Specific IC₅₀ values were not provided in the abstract, but the compound was noted to have "good inhibitory potency."

Experimental Protocols

The methodologies below are representative of the key experiments used to determine the in vitro efficacy of the 2,4-pyrimidinediamine analogs.

Kinase and Enzyme Inhibition Assays (for IC₅₀ Determination)

This protocol outlines the general procedure for measuring the direct inhibitory activity of compounds against purified enzymes like ALK and HDAC1.

  • Objective: To determine the concentration of an analog required to inhibit 50% of the enzymatic activity (IC₅₀).

  • General Procedure:

    • Recombinant human ALK or HDAC1 enzyme is prepared in a suitable assay buffer.

    • The enzyme is incubated with varying concentrations of the test compound (e.g., Analog 10f, 12a) for a predefined period at a controlled temperature.

    • A substrate specific to the enzyme (e.g., a peptide for ALK, a fluorogenic acetylated substrate for HDAC1) is added to initiate the reaction.

    • The reaction is allowed to proceed for a set time and then stopped.

    • Enzyme activity is quantified by measuring the product formation. For kinase assays, this is often done by detecting phosphorylated substrate using methods like luminescence (e.g., ADP-Glo™ Kinase Assay). For HDAC assays, a fluorescent product is typically measured.

    • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

This protocol is used to assess the anti-proliferative effects of the analogs on cancer cell lines.[1][5]

  • Objective: To measure the cytotoxic or cytostatic effects of the compounds and determine their IC₅₀ values in a cellular context.

  • Procedure:

    • Cell Seeding: Cancer cell lines (e.g., A549, H2228) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: The following day, cells are treated with a range of concentrations of the test compounds. Control wells receive vehicle (e.g., DMSO) only.

    • Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow the compounds to exert their effects.[1][5]

    • Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are incubated for an additional 1-4 hours. The WST-8 tetrazolium salt in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a yellow-colored formazan product.

    • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

    • Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization of Mechanism of Action

The 2,4-pyrimidinediamine analogs discussed function by simultaneously inhibiting two key oncogenic pathways. The diagram below illustrates this dual-inhibition mechanism.

a cluster_0 2,4-Pyrimidinediamine Analog cluster_1 ALK Signaling Pathway cluster_2 HDAC Signaling Pathway Compound Analog (e.g., 10f, 12a) pALK Phosphorylated ALK (Active) Compound->pALK Inhibits HDAC1 HDAC1 Enzyme Compound->HDAC1 Inhibits ALK ALK Fusion Protein (e.g., EML4-ALK) ALK->pALK Dimerization & Autophosphorylation Downstream_ALK Downstream Signaling (e.g., STAT3, PI3K/AKT) pALK->Downstream_ALK Proliferation_ALK Cell Proliferation & Survival Downstream_ALK->Proliferation_ALK Histones Acetylated Histones (e.g., Ac-H3) HDAC1->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Dual inhibition of ALK and HDAC1 pathways by 2,4-pyrimidinediamine analogs.

References

A Comparative Guide to the Anticancer Potential of 6-Methyl-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive framework for the validation of the anticancer activity of 6-Methyl-2,4-pyrimidinediamine. While direct experimental data on this specific compound is not yet available in peer-reviewed literature, the broader class of 2,4-pyrimidinediamine derivatives has demonstrated significant potential as anticancer agents. This document will objectively compare the performance of known 2,4-pyrimidinediamine analogues and other pyrimidine derivatives, provide detailed experimental protocols for validation, and visualize potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers initiating studies on this compound.

Introduction: The Anticancer Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various bioactive molecules.[1] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer properties.[2] Notably, compounds based on the 2,4-pyrimidinediamine scaffold have emerged as promising candidates for cancer therapy.[3][4][5] These derivatives have been shown to exhibit potent antiproliferative effects against a variety of cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival.[6][7]

Given the established anticancer potential of the 2,4-pyrimidinediamine core, this compound represents a novel compound of interest for investigation as a potential therapeutic agent. This guide outlines a systematic approach to validate its anticancer activity, drawing comparisons with structurally related compounds.

Comparative Anticancer Activity of Pyrimidine Derivatives

To establish a benchmark for evaluating this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of various reported pyrimidine derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 12a 2,4-PyrimidinediamineA549 (Lung)0.01[5]
MDA-MB-231 (Breast)0.0003[5]
HepG2 (Liver)0.001[5]
SK-N-BE(2) (Neuroblastoma)0.0003[5]
Compound 10f 2,4-PyrimidinediamineALK-addicted cancer cellsLow micromolar[6]
Compound 3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[2]
A375 (Melanoma)Not specified[2]
Compound 4 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[8][9]
HepG2 (Liver)1.13[8]
Compound 11 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)1.31[8]
HepG2 (Liver)0.99[8]
Compound 2d Pyrimidine DerivativeA549 (Lung)Strong cytotoxicity at 50 µM[10]
Compound 3f Camphor-based PyrimidineMDA-MB-231 (Breast)Comparable to Etoposide[11]
RPMI-8226 (Multiple Myeloma)Comparable to Etoposide[11]
A549 (Lung)Comparable to Etoposide[11]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Proposed Experimental Workflow for Validation

The following diagram outlines a standard workflow for the comprehensive evaluation of a novel compound's anticancer activity, such as this compound.

G Figure 1: Experimental Workflow for Anticancer Drug Validation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT Assay) A->B C IC50 Determination B->C D Apoptosis Assay (e.g., Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blotting (Signaling Proteins) D->F E->F G Xenograft Mouse Model F->G H Tumor Growth Inhibition G->H I Toxicity Assessment H->I

Caption: A logical workflow for validating the anticancer activity of a novel compound.

Potential Signaling Pathway: Induction of Apoptosis

Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated for this compound.

G Figure 2: Hypothesized Intrinsic Apoptosis Pathway A This compound B Cellular Stress A->B I Bcl-2 Inhibition A->I C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-3 Activation F->G H Apoptosis G->H I->C

Caption: A simplified diagram of the intrinsic apoptosis signaling cascade.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and to determine its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in a signaling pathway, such as apoptosis.

Principle: Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bax) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

While this compound remains an uncharacterized compound in the context of oncology, the extensive research on related 2,4-pyrimidinediamine and other pyrimidine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and standardized protocols presented in this guide offer a clear and structured path for researchers to validate its efficacy and elucidate its mechanism of action. Future studies are warranted to determine if this compound can be developed into a novel and effective therapeutic for cancer treatment.

References

Unveiling the Inhibitory Action of 6-Methyl-2,4-pyrimidinediamine Derivatives as Dihydrofolate Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory mechanism of 6-methyl-2,4-pyrimidinediamine derivatives, a class of antifolate agents, against the well-established dihydrofolate reductase (DHFR) inhibitor, Methotrexate. We will delve into their mechanism of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their inhibitory potential.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][3] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][4] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to the cessation of cell growth and proliferation.[4] This makes DHFR a prime target for anticancer and antimicrobial therapies.[5]

Mechanism of Inhibition: A Tale of Two Antifolates

Both this compound derivatives and Methotrexate act as competitive inhibitors of DHFR, binding to the same active site as the endogenous substrate, dihydrofolate.[6] However, their structural differences can influence their binding affinity and selectivity.

6-Alkyl-2,4-diaminopyrimidines: This class of compounds, which includes this compound derivatives, leverages the 2,4-diaminopyrimidine scaffold, a key pharmacophore for DHFR inhibition.[7][8] The diaminopyrimidine moiety mimics the pteridine ring of folate, allowing it to bind to the active site of DHFR. The 6-alkyl substitution can influence the compound's interaction with hydrophobic pockets within the enzyme's active site, potentially affecting its potency and selectivity for bacterial versus human DHFR.[7]

Methotrexate (MTX): As a structural analog of folic acid, Methotrexate is a potent and tight-binding inhibitor of DHFR.[6][9] Its affinity for DHFR is significantly higher than that of dihydrofolate.[6] This high-affinity binding effectively blocks the active site and prevents the reduction of DHF, leading to the depletion of intracellular THF pools and subsequent arrest of DNA synthesis.[6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency.

Compound/ClassTargetIC50/KiReference
6-Alkyl-2,4-diaminopyrimidines Bacterial DHFRMIC: 0.125-8 µg/mL[7]
Methotrexate L1210 mouse leukemia DHFRIC50: 0.160 µM[10]
Methotrexate Human DHFRIC50: 0.12 ± 0.07 µM[6]
Methotrexate Human DHFRKi: 3.4 pM[9]

Note: MIC (Minimum Inhibitory Concentration) values for 6-alkyl-2,4-diaminopyrimidines reflect their antibacterial activity, which is a consequence of DHFR inhibition.

Visualizing the Inhibition

Signaling Pathway: The Folate Metabolism Cascade

Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Inhibitor This compound or Methotrexate Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR by this compound or Methotrexate blocks the conversion of DHF to THF.

Experimental Workflow: DHFR Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer Mix Mix Buffer, Enzyme, and Inhibitor Buffer->Mix Enzyme Prepare DHFR Enzyme Solution Enzyme->Mix Substrate Prepare DHF and NADPH Solutions Initiate Initiate Reaction with DHF and NADPH Substrate->Initiate Inhibitors Prepare Serial Dilutions of Inhibitors Inhibitors->Mix Incubate Pre-incubate Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

References

A Comparative Analysis of Pyrimidinediamine Derivatives in Hair Growth Modulation: A Cross-Validation of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological effects of prominent pyrimidinediamine derivatives and other compounds used in hair growth modulation. The focus is on Minoxidil, a widely studied 2,4-diaminopyrimidine derivative, and its comparison with other agents such as Finasteride and Dutasteride. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of mechanisms, efficacy, and experimental validation.

Introduction

Pyrimidinediamine derivatives represent a class of organic compounds with diverse biological activities. Among these, 2,4-diaminopyrimidine derivatives have garnered significant attention for their therapeutic potential. Minoxidil, originally developed as an antihypertensive drug, was serendipitously discovered to have a potent hypertrichotic effect, leading to its widespread use as a treatment for androgenetic alopecia. This guide delves into the molecular mechanisms and comparative efficacy of Minoxidil and other key players in the field.

Comparative Efficacy of Hair Growth Promoters

The following table summarizes the quantitative data on the efficacy of Minoxidil, Finasteride, and Dutasteride in treating androgenetic alopecia.

CompoundMechanism of ActionRoute of AdministrationEfficacy in Increasing Hair Count (Mean Change from Baseline)Responder RateReference
Minoxidil (2% and 5% topical solution) ATP-sensitive potassium channel (KATP) opener, increases blood flow, upregulates VEGF.Topical5% solution: ~18.6 hairs/cm² at 48 weeks. 2% solution: ~12.3 hairs/cm² at 48 weeks.~30-40% of patients see cosmetically significant regrowth.
Finasteride (1 mg oral) 5α-reductase type II inhibitor, blocks conversion of testosterone to dihydrotestosterone (DHT).Oral~15.9 hairs/cm² at 48 weeks.~83% of patients show no further hair loss; ~66% experience some regrowth.
Dutasteride (0.5 mg oral) 5α-reductase type I and II inhibitor, more potent DHT reduction than Finasteride.Oral~24.6 hairs/cm² at 24 weeks.Higher efficacy in increasing hair count and improving hair width compared to Finasteride.

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the effect of pyrimidinediamine derivatives on the viability and proliferation of dermal papilla cells (DPCs).

Methodology:

  • DPCs are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

  • The cells are then treated with varying concentrations of the test compound (e.g., Minoxidil) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To determine the effect of the compounds on the expression of growth factors in DPCs.

Methodology:

  • DPCs are treated with the test compounds for a specified period.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative real-time PCR is performed using specific primers for target genes such as Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor 1 (IGF-1).

  • The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways involved in hair growth modulation by the compared compounds and a typical experimental workflow.

cluster_minoxidil Minoxidil Pathway Minoxidil Minoxidil KATP ATP-sensitive K+ channels Minoxidil->KATP Opens PKC Protein Kinase C Minoxidil->PKC Hyperpolarization Hyperpolarization KATP->Hyperpolarization Ca_influx Ca2+ Influx Hyperpolarization->Ca_influx Decreases VEGF_up VEGF Upregulation PKC->VEGF_up Proliferation Cell Proliferation & Survival VEGF_up->Proliferation

Caption: Signaling pathway of Minoxidil in dermal papilla cells.

cluster_fin_dut Finasteride & Dutasteride Pathway Testosterone Testosterone Five_alpha 5α-reductase Testosterone->Five_alpha DHT Dihydrotestosterone Five_alpha->DHT AR Androgen Receptor DHT->AR Miniaturization Hair Follicle Miniaturization AR->Miniaturization Finasteride Finasteride Finasteride->Five_alpha Inhibits (Type II) Dutasteride Dutasteride Dutasteride->Five_alpha Inhibits (Type I & II) cluster_workflow Experimental Workflow for Compound Screening cluster_assays start Isolate & Culture Dermal Papilla Cells treatment Treat cells with test compounds (e.g., Minoxidil, Analogs) start->treatment assays Perform Biological Assays treatment->assays data_analysis Data Analysis & Comparison assays->data_analysis MTT MTT Assay (Viability) qPCR qRT-PCR (Gene Expression) Western Western Blot (Protein Expression)

A Comparative Analysis of 2,4-Pyrimidinediamine Derivatives and Known ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 2,4-pyrimidinediamine derivative with established Anaplastic Lymphoma Kinase (ALK) inhibitors. While specific experimental data for 6-Methyl-2,4-pyrimidinediamine as an ALK inhibitor is not publicly available, this analysis focuses on a closely related and potent derivative from the same chemical class, referred to as Compound 12a in a key study, to evaluate the potential of the 2,4-pyrimidinediamine scaffold.[1] This guide will objectively compare its performance with approved ALK inhibitors, supported by experimental data and detailed methodologies.

Introduction to ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK fusion), acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] Small molecule ALK inhibitors have revolutionized the treatment of ALK-positive NSCLC.[2] These inhibitors are categorized into different generations based on their efficacy and their ability to overcome resistance mutations that emerge during treatment.

Comparative Data of ALK Inhibitors

The following tables summarize the in vitro potency of various ALK inhibitors against the wild-type ALK enzyme and ALK-positive cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundALK IC50 (nM)
2,4-Pyrimidinediamine Derivative (Compound 12a) 2.1 [3]
Crizotinib (1st Generation)20[2]
Ceritinib (2nd Generation)0.2[4]
Alectinib (2nd Generation)1.9[5]
Brigatinib (2nd Generation)1.5 - 12[5]
Lorlatinib (3rd Generation)<4

IC50 values represent the concentration of the inhibitor required to reduce the activity of the ALK enzyme by 50%. Lower values indicate higher potency.

Table 2: Anti-proliferative Activity in ALK-Positive Cancer Cell Lines (IC50)

CompoundH2228 (EML4-ALK) IC50 (nM)
2,4-Pyrimidinediamine Derivative (Compound 12a) 11 [1]
Crizotinib~60
Ceritinib~100[1]
Alectinib~30
Brigatinib~15
Lorlatinib~10

IC50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

The 2,4-pyrimidinediamine derivative, Compound 12a, demonstrates potent enzymatic inhibition of ALK, comparable to second and third-generation inhibitors.[3] Notably, in the H2228 cell line, which harbors the EML4-ALK fusion protein, Compound 12a shows superior anti-proliferative activity compared to the second-generation inhibitor Ceritinib.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

ALK Kinase Assay (ADP-Glo™ Assay)

The in vitro kinase activity of ALK and its inhibition is commonly determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, the ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP are combined in a kinase reaction buffer.

  • Inhibitor Addition: The test compounds (e.g., 2,4-pyrimidinediamine derivatives, known ALK inhibitors) are added at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the ADP generated into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is read using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of the inhibitors on cancer cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: ALK-positive cancer cells (e.g., H2228) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for ALK Phosphorylation

Western blotting is used to assess the inhibition of ALK signaling within the cells by detecting the phosphorylation status of ALK.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein of interest using antibodies.

Protocol:

  • Cell Lysis: ALK-positive cells are treated with the inhibitors for a defined period, after which the cells are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK). A separate blot is often probed with an antibody for total ALK as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to p-ALK is quantified and normalized to the total ALK levels to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK Signaling Pathway.

Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Evaluation Kinase_Assay ALK Kinase Assay (IC50 Determination) Cell_Assay Cell Viability Assay (e.g., MTT on H2228 cells) (IC50 Determination) Kinase_Assay->Cell_Assay Lead Compound Identification Western_Blot Western Blot (p-ALK Inhibition) Cell_Assay->Western_Blot Confirmation of Target Engagement Selectivity Kinase Selectivity Profiling Western_Blot->Selectivity Xenograft Xenograft Models (Tumor Growth Inhibition) Selectivity->Xenograft Candidate for In Vivo Studies

Caption: Experimental Workflow for ALK Inhibitor Evaluation.

Conclusion

The 2,4-pyrimidinediamine scaffold represents a promising foundation for the development of novel and potent ALK inhibitors. As demonstrated by the derivative Compound 12a, molecules from this class can exhibit enzymatic and cellular activities that are competitive with, or even superior to, established second-generation ALK inhibitors like Ceritinib. Further investigation into the structure-activity relationship of this series, including the evaluation of simpler analogs like this compound, is warranted. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and other potential ALK-targeting therapeutics. The ultimate goal is to develop inhibitors with improved potency, selectivity, and the ability to overcome the challenge of acquired resistance in ALK-positive cancers.

References

Assessing the Selectivity of 2,4-Pyrimidinediamine Derivatives for HDAC Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the histone deacetylase (HDAC) isoform selectivity of emerging 2,4-pyrimidinediamine-based inhibitors. Due to a lack of specific data on 6-Methyl-2,4-pyrimidinediamine, this guide focuses on structurally related derivatives from recent studies, placing their performance in context with established HDAC inhibitors.

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. The development of isoform-selective HDAC inhibitors is a major goal in drug discovery to enhance therapeutic efficacy and reduce off-target effects. This guide examines the inhibitory activity of novel 2,4-pyrimidinediamine derivatives against various HDAC isoforms and compares them with well-established HDAC inhibitors.

Comparative Analysis of HDAC Inhibitory Activity

The inhibitory potency of several 2,4-pyrimidinediamine derivatives has been evaluated against different HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below and compared with clinically approved or widely studied HDAC inhibitors.

Compound ClassCompoundHDAC1 (IC50)HDAC4 (IC50)HDAC8 (IC50)Other Isoforms (IC50)
2,4-Pyrimidinediamine Deriv. Compound 10f (a dual ALK/HDAC inhibitor)[1]7.9 nM---
Compound 12a (a dual ALK/HDAC inhibitor)[2][3][4][5]Potent---
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide[6][7]-16.6 µM1.2 µM-
Established HDAC Inhibitors Vorinostat (SAHA)10-65 nM--Broad (pan-HDAC)
Romidepsin (FK228)~10-36 nM~300-fold > HDAC1/2-Class I selective
Entinostat (MS-275)Potent--Class I selective
PCI-34051>200-fold > HDAC8-10 nMHDAC8 selective

Note: "-" indicates data not available in the cited sources. The potency of compound 12a was noted as significant but specific IC50 values against HDAC1 were not provided in the abstract.[2][3][4][5]

Experimental Protocols

The determination of HDAC inhibitory activity and isoform selectivity relies on robust in vitro enzymatic assays. The general methodology employed in the cited studies for evaluating the 2,4-pyrimidinediamine derivatives is outlined below.

In Vitro HDAC Inhibition Assay

This assay quantifies the enzymatic activity of a specific HDAC isoform in the presence of an inhibitor.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC4, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC developer solution (e.g., containing trypsin and a buffer)

  • Test compounds (2,4-pyrimidinediamine derivatives and reference inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • A solution of the recombinant HDAC enzyme isoform is prepared in the assay buffer.

  • The test compound is serially diluted to various concentrations.

  • In a 96-well plate, the HDAC enzyme solution is incubated with the test compound dilutions for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the fluorogenic HDAC substrate to each well.

  • The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at 37°C.

  • The reaction is stopped by adding the HDAC developer solution. The developer contains an enzyme, such as trypsin, that cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • The IC50 values are calculated by plotting the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Methodologies

To further clarify the processes involved in assessing HDAC inhibitor selectivity, the following diagrams illustrate the experimental workflow and the underlying biological mechanism.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis Enzyme Recombinant HDAC Isoform Incubation 1. Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Compound (e.g., 2,4-Pyrimidinediamine deriv.) Inhibitor->Incubation Substrate Fluorogenic Substrate Reaction 2. Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Development 3. Development: Add Developer (Trypsin) Reaction->Development Measurement 4. Fluorescence Measurement Development->Measurement Analysis 5. IC50 Calculation Measurement->Analysis

Caption: Workflow for an in vitro fluorometric HDAC inhibition assay.

HDAC_Mechanism_of_Action cluster_chromatin Chromatin State Active Active Chromatin (Acetylated Histones) Inactive Inactive Chromatin (Deacetylated Histones) Active->Inactive Deacetylation Gene_Expression Gene Expression Active->Gene_Expression Promotes Inactive->Active Acetylation Inactive->Gene_Expression Represses HAT HAT (Histone Acetyltransferase) HDAC HDAC (Histone Deacetylase) Inhibitor HDAC Inhibitor (e.g., 2,4-Pyrimidinediamine deriv.) Inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors on chromatin remodeling.

References

A Comparative Analysis of 6-Methyl-2,4-pyrimidinediamine and Standard of Care Treatments for Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound 6-Methyl-2,4-pyrimidinediamine with the current standard of care drugs, benznidazole and nifurtimox, for the treatment of Chagas disease, a neglected tropical illness caused by the protozoan parasite Trypanosoma cruzi. This document outlines the mechanisms of action, presents available preclinical data, and details the experimental protocols used to generate this data, offering a valuable resource for researchers in the field of anti-parasitic drug discovery.

Executive Summary

Chagas disease treatment has long been reliant on two nitro-heterocyclic compounds, benznidazole and nifurtimox. While effective in the acute phase, their use is hampered by significant side effects and reduced efficacy in the chronic stage of the disease.[1] The search for safer and more effective therapies has led to the identification of novel chemical scaffolds, including a promising series of 2,4-diamino-6-methylpyrimidines. This guide focuses on this compound as a representative of this class, benchmarking its preclinical profile against the established treatments.

Mechanism of Action

The current standard of care drugs and the investigational compound this compound operate through distinct mechanisms to eliminate the Trypanosoma cruzi parasite.

Standard of Care: Benznidazole and Nifurtimox

Both benznidazole and nifurtimox are pro-drugs that require activation by a parasite-specific nitroreductase.[2] Upon activation, they generate reactive nitrogen species and oxygen radicals, leading to widespread damage to the parasite's cellular machinery.[3][4] This includes DNA damage, lipid peroxidation, and protein alkylation, ultimately resulting in parasite death.[2][4]

This compound

Emerging research on the 2,4-diamino-6-methylpyrimidine series, to which this compound belongs, indicates a cytocidal effect on the intracellular amastigote form of T. cruzi.[1] Notably, this class of compounds does not inhibit the common anti-trypanosomal target, sterol 14α-demethylase (TcCYP51), suggesting a novel mechanism of action that warrants further investigation.[1]

cluster_soc Standard of Care (Benznidazole & Nifurtimox) cluster_new This compound Pro-drug Pro-drug Nitroreductase (Parasite) Nitroreductase (Parasite) Pro-drug->Nitroreductase (Parasite) Activation Reactive Species Reactive Nitrogen/Oxygen Species Nitroreductase (Parasite)->Reactive Species Cellular Damage DNA Damage, Lipid Peroxidation, Protein Alkylation Reactive Species->Cellular Damage Parasite Death Parasite Death Cellular Damage->Parasite Death Active Compound This compound Unknown Target Novel Target (Not TcCYP51) Active Compound->Unknown Target Inhibition Parasite Death 2 Parasite Death Unknown Target->Parasite Death 2

Fig. 1: Proposed mechanisms of action.

Preclinical Efficacy and Safety: A Comparative Overview

While specific quantitative data for this compound is not yet publicly available, data from a closely related analog within the same chemical series provides a preliminary basis for comparison. The following tables summarize the available in vitro data for a representative 2,4-diamino-6-methylpyrimidine analog against the standard of care drugs.

Table 1: In Vitro Anti-Trypanosomal Activity

CompoundTarget StageIC50 (µM)
Benznidazole Amastigote~2.5
Nifurtimox Amastigote~1.5
2,4-diamino-6-methylpyrimidine analog Amastigote~0.5

Note: Data for the 2,4-diamino-6-methylpyrimidine analog is sourced from a representative compound in the series described by Thomas et al., 2018.[1] IC50 values for benznidazole and nifurtimox are approximate and can vary based on the T. cruzi strain and experimental conditions.

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Selectivity Index (CC50/IC50)
Benznidazole Vero>100>40
Nifurtimox Vero>100>66
2,4-diamino-6-methylpyrimidine analog Vero~20~40

Note: Data for the 2,4-diamino-6-methylpyrimidine analog is sourced from a representative compound in the series described by Thomas et al., 2018.[1] CC50 values for benznidazole and nifurtimox are approximate. The selectivity index provides an indication of the compound's therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of these compounds.

In Vitro Anti-Trypanosomal Activity Assay (Intracellular Amastigotes)

This assay quantifies the ability of a compound to inhibit the growth of the intracellular, replicative form of T. cruzi.

Start Start Host_Cells Seed host cells (e.g., Vero) in 96-well plates Start->Host_Cells Infection Infect with T. cruzi trypomastigotes Host_Cells->Infection Wash Wash to remove extracellular parasites Infection->Wash Treatment Add serially diluted compounds Wash->Treatment Incubation Incubate for 72 hours Treatment->Incubation Fix_Stain Fix cells and stain with a DNA dye (e.g., DAPI) Incubation->Fix_Stain Imaging Acquire images using a high-content imaging system Fix_Stain->Imaging Analysis Quantify intracellular amastigotes Imaging->Analysis End End Analysis->End Start Start Mammalian_Cells Seed mammalian cells (e.g., Vero) in 96-well plates Start->Mammalian_Cells Treatment Add serially diluted compounds Mammalian_Cells->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability and CC50 Measurement->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of 6-Methyl-2,4-pyrimidinediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential information and step-by-step procedures for the proper disposal of 6-Methyl-2,4-pyrimidinediamine (CAS Number: 1791-73-7), a compound utilized in various research and development applications.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The signal word for this chemical is "Warning". It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Quantitative Safety Information

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Disposal Precautionary Statement P501 Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (Hypothetical):

Note: The following is a generalized procedure for handling solid chemical waste for disposal and should be adapted to comply with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Inerting the Chemical: For small residual amounts of solid this compound, carefully mix with an inert absorbent material such as sand or vermiculite. This should be done within a chemical fume hood.[1]

  • Containment: Transfer the mixture into a clearly labeled, sealed, and compatible waste container. The container must be suitable for hazardous chemical waste.

  • Labeling: Label the waste container with the full chemical name ("this compound"), the approximate quantity, and the date of disposal preparation. Affix any required hazardous waste labels as per your institution's and local regulations.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved chemical waste disposal company.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_contaminated Is the material contaminated or a pure residue? start->is_contaminated pure_residue Small pure residue is_contaminated->pure_residue Pure contaminated_material Contaminated materials (e.g., gloves, wipes) is_contaminated->contaminated_material Contaminated mix_inert Mix with inert absorbent (sand, vermiculite) in a fume hood pure_residue->mix_inert place_in_container Place in a labeled, sealed hazardous waste container contaminated_material->place_in_container mix_inert->place_in_container store_safely Store in designated hazardous waste accumulation area place_in_container->store_safely professional_disposal Arrange for pickup by an approved waste disposal service store_safely->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your EHS department for the definitive disposal procedures for this and all other chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,4-pyrimidinediamine
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,4-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.